An In-depth Technical Guide to 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid (CAS 53164-36-6)
This guide provides a comprehensive technical overview of 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid, a molecule of significant interest within the broader class of quinoline carboxylic acids. This document is int...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid, a molecule of significant interest within the broader class of quinoline carboxylic acids. This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into its synthesis, physicochemical characteristics, and potential therapeutic applications, grounded in established scientific principles and methodologies.
Introduction: The Quinoline Carboxylic Acid Scaffold
The quinoline ring system is a foundational scaffold in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Derivatives of quinoline-3-carboxylic acid, in particular, have demonstrated a remarkable spectrum of pharmacological activities, including potent antibacterial, anticancer, anti-inflammatory, and antioxidant effects. The strategic placement of substituents on the quinoline core allows for the fine-tuning of a molecule's physicochemical properties and biological targets. The subject of this guide, 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid, features a hydroxyl group at the C4 position, a carboxylic acid at C3, and methyl groups at C7 and C8, suggesting a unique electronic and steric profile that may confer specific biological activities.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development.
Property
Value
Source
CAS Number
53164-36-6
Molecular Formula
C₁₂H₁₁NO₃
Molecular Weight
217.22 g/mol
Appearance
Solid (predicted)
General knowledge
Melting Point
Not available
Solubility
Not available
pKa
Not available
Synthesis and Chemical Logic
The synthesis of 4-hydroxyquinoline-3-carboxylic acids is most prominently achieved through the Gould-Jacobs reaction . This robust and versatile methodology involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization and subsequent hydrolysis of the resulting ester.
The causality behind this synthetic choice lies in its efficiency and adaptability for creating the core quinoline scaffold. The reaction proceeds through a well-defined mechanism, ensuring a high degree of predictability and control over the final product.
Synthesis Pathway
The synthesis of 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid can be envisioned as a two-step process starting from 2,3-dimethylaniline.
Caption: Proposed synthesis of 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid.
Detailed Experimental Protocol (Adapted from Analogs)
The following protocol is adapted from the synthesis of structurally similar compounds, such as 7-chloro-8-methyl-4-hydroxyquinoline-3-carboxylic acid, and provides a robust framework for the synthesis of the title compound.
Step 1: Synthesis of Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate (Gould-Jacobs Cyclization)
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a distillation condenser, combine 2,3-dimethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
Initial Condensation: Heat the mixture to 130-140°C. Ethanol will begin to distill off as the initial condensation reaction proceeds.
Cyclization: Once the theoretical amount of ethanol has been collected, add high-boiling solvent such as Dowtherm A and heat the reaction mixture to 240-250°C. Maintain this temperature for 20-30 minutes to facilitate the thermal cyclization.
Work-up: Cool the reaction mixture to approximately 100°C and add petroleum ether to precipitate the product. Filter the crude product, wash with petroleum ether, and dry. The product can be further purified by recrystallization from ethanol or another suitable solvent.
Step 2: Synthesis of 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid (Ester Hydrolysis)
Reaction Setup: Suspend the ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate (1.0 eq) in a 10% aqueous solution of sodium hydroxide.
Hydrolysis: Heat the mixture to reflux (approximately 100°C) with stirring for 2-3 hours, or until the reaction is complete (monitored by TLC).
Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of 2-3 with concentrated hydrochloric acid.
Isolation: The carboxylic acid product will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.
Potential Biological and Pharmacological Significance
While specific biological data for 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid is not extensively reported, the broader class of quinoline-3-carboxylic acids has been the subject of intensive research, revealing a wide range of therapeutic possibilities.
Antibacterial Activity
The quinoline-3-carboxylic acid scaffold is the cornerstone of the quinolone and fluoroquinolone classes of antibiotics. These agents exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. The substitution pattern on the quinoline ring is critical for the potency and spectrum of activity. It is plausible that 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid could exhibit antibacterial properties, and this warrants further investigation.
Anticancer Potential
Numerous studies have highlighted the antiproliferative and cytotoxic effects of quinoline derivatives against various cancer cell lines. The proposed mechanisms of action are diverse and include the inhibition of topoisomerases, protein kinases, and tubulin polymerization, as well as the induction of apoptosis. The structural features of 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid make it a candidate for evaluation in cancer cell-based assays.
Anti-inflammatory and Antioxidant Properties
Certain quinoline derivatives have been shown to possess anti-inflammatory and antioxidant activities. The anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes or cytokines, while the antioxidant properties can arise from the ability of the quinoline nucleus to scavenge free radicals.
Future Research Directions
The therapeutic potential of 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid remains largely unexplored. Future research should focus on several key areas:
Comprehensive Biological Screening: A systematic evaluation of the compound's activity against a panel of bacterial strains, cancer cell lines, and inflammatory and oxidative stress models is warranted.
Mechanism of Action Studies: Should biological activity be identified, subsequent studies should aim to elucidate the specific molecular targets and pathways involved.
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications to the methyl and carboxylic acid groups would provide valuable insights into the structural requirements for activity.
Pharmacokinetic Profiling: In vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound will be crucial for its further development as a therapeutic agent.
Conclusion
4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid is a synthetically accessible molecule belonging to a class of compounds with proven and diverse pharmacological activities. While specific data for this particular derivative is limited, its structural features suggest that it is a promising candidate for further investigation in the fields of infectious diseases, oncology, and inflammatory disorders. The synthetic protocols and conceptual framework provided in this guide offer a solid foundation for researchers to explore the full potential of this intriguing molecule.
References
Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Letters in Drug Design & Discovery, 18(10), 934-943.
Exploratory
Crystal structure of 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid
An In-Depth Technical Guide to the Predicted Crystal Structure and Analysis of 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract Q...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Predicted Crystal Structure and Analysis of 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoline derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2] The solid-state structure of these compounds is pivotal, influencing their physicochemical properties such as solubility, stability, and bioavailability. This guide provides a comprehensive technical overview of the predicted crystal structure of 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid (C₁₂H₁₁NO₃, MW: 217.22 g/mol )[3]. In the absence of a publicly available experimental crystal structure for this specific molecule, this document leverages crystallographic data from analogous quinoline carboxylic acids to construct a predictive model of its molecular arrangement and intermolecular interactions in the solid state. This guide serves as a valuable resource for researchers, offering insights into the principles of crystal engineering and the methodologies for structural elucidation.
Introduction: The Significance of Quinolines in Drug Discovery
The quinoline scaffold is a privileged heterocyclic motif found in a multitude of natural and synthetic bioactive compounds.[1][2] Its rigid, planar structure and its capacity for diverse functionalization have made it a fertile ground for the development of therapeutic agents. The biological activity of quinoline derivatives is intimately linked to their three-dimensional structure and their ability to interact with biological targets. Understanding the solid-state conformation and packing of these molecules is therefore a critical aspect of drug design and development. This guide focuses on 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid, a member of this important class of compounds.
Predicted Molecular and Crystal Structure
While an experimental crystal structure for 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid is not currently available in open-access databases like the Cambridge Structural Database (CSD)[4][5], we can infer its likely structural characteristics based on known structures of similar quinoline carboxylic acids.[6][7][8]
Molecular Conformation
The molecule is expected to be largely planar due to the aromatic quinoline core. The carboxylic acid group at position 3 and the hydroxyl group at position 4 are predicted to be coplanar with the quinoline ring system. The methyl groups at positions 7 and 8 will be the only non-planar substituents.
Predicted Crystallographic Parameters
Based on analyses of related quinoline carboxylic acids, a monoclinic crystal system is a common packing motif.[8][9] The following table outlines the predicted crystallographic parameters for 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid. These are hypothetical values intended to serve as a starting point for future experimental work.
A common centrosymmetric space group for organic molecules
a (Å)
~10-15
Inferred from similar sized molecules
b (Å)
~5-10
Inferred from similar sized molecules
c (Å)
~15-20
Inferred from similar sized molecules
β (°)
~90-110
Characteristic of the monoclinic system
Z
4
Typical for small organic molecules in this space group
Key Intermolecular Interactions
The crystal packing of 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid is anticipated to be dominated by a network of hydrogen bonds and π-π stacking interactions.[6][10][11]
Hydrogen Bonding: The carboxylic acid and hydroxyl groups are excellent hydrogen bond donors and acceptors. It is highly probable that the carboxylic acid groups will form dimeric synthons, a very common and stable motif in carboxylic acid crystal structures. The hydroxyl group can also participate in hydrogen bonding, either with the quinoline nitrogen or with the carbonyl oxygen of the carboxylic acid.
π-π Stacking: The planar aromatic quinoline rings are expected to exhibit significant π-π stacking interactions, contributing to the overall stability of the crystal lattice.
The interplay of these non-covalent interactions governs the self-assembly of the molecules into a stable three-dimensional structure.[6][7]
Experimental Workflow for Crystal Structure Determination
The definitive determination of the crystal structure of 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid would require single-crystal X-ray diffraction. The following is a detailed, step-by-step methodology for this process.
Synthesis and Crystallization
Synthesis: The synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives can be achieved through various established synthetic routes, often involving the Gould-Jacobs reaction.[12] For the title compound, a suitable starting material would be 2,3-dimethylaniline, which can be reacted with diethyl ethoxymethylenemalonate followed by cyclization.
Purification: The crude product must be purified to a high degree, typically by recrystallization or column chromatography, to remove any impurities that might inhibit crystal growth.
Crystallization: Growing single crystals of sufficient size and quality is often the most challenging step. Common techniques include:
Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.
Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled.
X-ray Diffraction Data Collection
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data. Modern diffractometers are typically equipped with sensitive detectors like CMOS or CCD cameras.[13][14]
Structure Solution and Refinement
Data Processing: The raw diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections.
Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.
Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to obtain the best possible fit. This process minimizes the difference between the observed and calculated structure factors.
Visualization of the Predicted Structure
The following diagrams, generated using Graphviz, illustrate the predicted molecular structure and the key intermolecular interactions that are likely to be present in the crystal lattice of 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid.
Caption: Predicted molecular structure of 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid.
Caption: Predicted key intermolecular interactions in the crystal lattice.
Conclusion
While the definitive crystal structure of 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid awaits experimental determination, this guide provides a robust, scientifically grounded prediction of its solid-state arrangement. By analyzing the structural motifs of related quinoline carboxylic acids, we anticipate a structure stabilized by strong hydrogen-bonded carboxylic acid dimers and significant π-π stacking interactions. The detailed experimental workflow provided herein offers a clear roadmap for future crystallographic studies. A thorough understanding of the crystal structure is paramount for the rational design and development of new quinoline-based therapeutic agents with optimized physicochemical and pharmacological properties.
References
Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. MDPI. [Link]
Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. PubMed. [Link]
(PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate. [Link]
Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. PubMed. [Link]
The Visible-Light-Triggered Catalytic Triarylamine EDA Complex Enabled Synthesis of Sulfonylated Quinolines, Pyrroloindoles, and Chromenes by Radical Sulfonylation-Cyclization of Substituted Alkynes with Sulfonyl Chlorides. ACS Publications. [Link]
Interactions of Aromatic Carboxylic Acids with Quinolin-8-ol (Oxine): Synthesis and the Crystal Structures of the Proton-Transfer Compounds with the Nitro-Substituted Benzoic Acids. ConnectSci. [Link]
Structural characterization and comparative analysis of polymorphic forms of psilocin (4-hydroxy-N,N-dimethyltryptamine). PMC. [Link]
Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide. PMC. [Link]
Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. [No Source Name Available]. [Link]
A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. [Link]
Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. PubMed. [Link]
Chemodivergent [3+2] and [4+2] Annulations of Isoindigos with Morita–Baylis–Hillman (MBH) Carbonates. ACS Publications. [Link]
An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. DergiPark. [Link]
SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
Solubility of 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid in DMSO and other solvents
An In-depth Technical Guide to the Solubility of 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic Acid in DMSO and Other Solvents Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Solubility of 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic Acid in DMSO and Other Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from in vitro screening to in vivo bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid. While direct, quantitative solubility data for this specific molecule is not extensively available in public literature, this document synthesizes foundational physicochemical principles, data from structurally analogous compounds, and field-proven methodologies to provide researchers with a robust framework for its use. We will delve into the theoretical underpinnings of its solubility, present a detailed protocol for experimental determination, and discuss the practical nuances of solution preparation and stability, with a particular focus on dimethyl sulfoxide (DMSO), the universal solvent in drug discovery.
Introduction: Why Solubility Matters
4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid belongs to the quinoline class of compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous approved drugs and bioactive molecules.[1][2] The accurate determination and understanding of its solubility are paramount for several reasons:
High-Throughput Screening (HTS): In HTS campaigns, compounds are typically stored and diluted from concentrated stock solutions in DMSO. Poor solubility can lead to compound precipitation, resulting in inaccurate concentration measurements and, consequently, false negatives in bioassays.
In Vitro & In Vivo Assays: The maximum achievable concentration in aqueous buffers dictates the translatability of in vitro results. Low aqueous solubility can hinder the development of suitable formulations for animal studies, impeding pharmacokinetic and pharmacodynamic evaluation.
Drug Development & Formulation: For a compound to become a viable drug candidate, it must be formulated into a stable dosage form that allows for effective delivery and absorption. Solubility is a key parameter that formulation scientists must address.
This guide is designed for researchers, scientists, and drug development professionals, providing the necessary theoretical and practical knowledge to effectively work with 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid.
Physicochemical Profile and Solubility Prediction
The molecular structure of 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid dictates its solubility. The molecule possesses a rigid, aromatic quinoline core, which is hydrophobic, appended with polar functional groups: a hydroxyl group, a carboxylic acid, and two methyl groups.
Property
Predicted/Calculated Value
Implication for Solubility
Molecular Formula
C₁₂H₁₁NO₃
-
Molecular Weight
217.22 g/mol
Moderate molecular weight, typical for small-molecule drugs.[3]
Hydrogen Bond Donors
2 (from -OH and -COOH)
Can donate protons to form hydrogen bonds with acceptor solvents (e.g., DMSO, water, alcohols).
Hydrogen Bond Acceptors
4 (from N, C=O, and two O atoms)
Can accept protons to form hydrogen bonds with donor solvents.
Predicted XlogP
~2.6
A positive logP value suggests a preference for lipophilic environments over aqueous ones, indicating potentially low water solubility.
Functional Groups
- Carboxylic Acid (-COOH)- Phenolic Hydroxyl (-OH)- Aromatic Ring System
The acidic -COOH and -OH groups enhance polarity and provide sites for strong hydrogen bonding. The fused aromatic rings and methyl groups contribute to the molecule's hydrophobicity.
The presence of both hydrophilic (hydroxyl, carboxylic acid) and hydrophobic (quinoline ring, dimethyl groups) regions makes this an amphiphilic molecule. The interplay between these regions governs its solubility in different solvents.[4][5] The carboxylic acid and hydroxyl groups can engage in strong hydrogen bonds with polar solvents, while the aromatic core favors interactions with nonpolar or less polar solvents.
The Role of DMSO as a Premier Solvent
Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used in drug discovery.[6][7] Its ability to dissolve a vast range of organic compounds stems from several key properties:
High Polarity and Dielectric Constant: This allows it to effectively solvate polar molecules and ions.[7]
Strong Hydrogen Bond Acceptor: The sulfoxide oxygen is a potent hydrogen bond acceptor, readily interacting with the hydroxyl and carboxylic acid protons of the solute.[8]
Aprotic Nature: Lacking acidic protons, DMSO does not self-associate as strongly as protic solvents like water, leaving it more available to interact with the solute.
The diagram below illustrates the primary intermolecular forces at play when 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid is dissolved in DMSO.
Caption: Key intermolecular interactions between the solute and DMSO.
Solubility in Other Solvents: A Qualitative Assessment
Based on the structure, a qualitative solubility profile in common laboratory solvents can be predicted.
Solvent Class
Representative Solvents
Predicted Solubility
Rationale
Polar Aprotic
DMSO, DMF, Acetonitrile
High
These solvents are excellent hydrogen bond acceptors and are polar enough to solvate the polar functional groups effectively.
Polar Protic
Water, Methanol, Ethanol
Low to Moderate
The hydrophobic quinoline core will limit solubility. Solubility in alcohols is expected to be higher than in water.[9] The pH of aqueous solutions will critically impact solubility due to the acidic nature of the carboxylic acid and phenolic hydroxyl groups.[10]
Nonpolar
Hexane, Toluene
Very Low / Insoluble
The molecule's polarity from the -OH and -COOH groups is too high for effective solvation by nonpolar solvents.
Chlorinated
Dichloromethane (DCM), Chloroform
Low to Moderate
These solvents have intermediate polarity and may offer some solubility, but are unlikely to be as effective as polar aprotic solvents.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This section provides a standardized, reliable protocol for quantitatively determining the thermodynamic solubility of 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid.
Workflow Overview
The following diagram outlines the major steps in the experimental workflow.
Caption: Standard workflow for the shake-flask solubility assay.
Solvent of interest (e.g., DMSO, phosphate-buffered saline pH 7.4)
Glass vials with screw caps
Orbital shaker with temperature control
Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
Calibrated analytical balance
Volumetric flasks and pipettes
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
Procedure:
Preparation of Standard Curve:
a. Prepare a 10 mM stock solution of the compound in a suitable solvent (e.g., DMSO).
b. Perform a serial dilution to create a series of standards of known concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM).
c. Analyze these standards by HPLC-UV (or UV-Vis) and plot the peak area (or absorbance) against concentration to generate a linear calibration curve.
Sample Preparation and Equilibration:
a. Add an excess amount of the solid compound (e.g., 2-5 mg) to a pre-weighed glass vial. The key is to have undissolved solid remaining at the end of the experiment.
b. Add a precise volume of the test solvent (e.g., 1 mL) to the vial.
c. Securely cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C).
d. Agitate the mixture for at least 24 hours to allow the solution to reach thermodynamic equilibrium. A 48-hour period is often preferred to ensure complete equilibration.
Phase Separation:
a. After incubation, visually inspect the vials to confirm the presence of undissolved solid.
b. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.
c. Alternative: Use a syringe to draw up the suspension and pass it through a chemical-resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This physically removes the solid particles.
Quantification:
a. Carefully remove an aliquot of the clear supernatant from the centrifuged vial, being cautious not to disturb the solid pellet.
b. Perform a precise dilution of the supernatant into the mobile phase or an appropriate solvent to bring its concentration within the linear range of the standard curve. A 1:100 or 1:1000 dilution is common.
c. Analyze the diluted sample using the same analytical method (HPLC or UV-Vis) used for the standard curve.
Calculation:
a. Determine the concentration of the diluted sample using the linear regression equation from the standard curve.
b. Calculate the solubility in the original saturated solution by multiplying the measured concentration by the dilution factor.
c. Express the final solubility in appropriate units (e.g., µg/mL, mg/mL, mM, or µM).
Practical Considerations and Field Insights
The "Wet DMSO" Problem: Carboxylic acids are particularly susceptible to precipitation from DMSO stocks that have absorbed atmospheric moisture.[11] DMSO is highly hygroscopic. Water is a poor solvent for the hydrophobic part of the molecule, and its presence can significantly lower the compound's solubility in DMSO, leading to crystallization over time.
Mitigation: Use anhydrous DMSO, aliquot stock solutions to minimize freeze-thaw cycles and exposure to air, and store stocks in a desiccated environment.
Kinetic vs. Thermodynamic Solubility: The protocol above measures thermodynamic solubility, which is the true equilibrium value. In many automated or high-throughput settings, kinetic solubility is measured by adding a concentrated DMSO stock to an aqueous buffer and observing precipitation. This value is often higher but less stable. Be aware of which type of solubility is relevant to your experiment.
Impact of pH: For aqueous solubility measurements, pH is critical. The carboxylic acid group (pKa ~3-5) and the phenolic hydroxyl group (pKa ~8-10) will be ionized at different pH values. At pH values above its pKa, a functional group will be deprotonated (e.g., -COO⁻), which dramatically increases aqueous solubility due to the formation of a charged species.
Conclusion
While quantitative solubility data for 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid requires experimental determination, a robust theoretical framework can be established based on its molecular structure. It is predicted to have high solubility in polar aprotic solvents like DMSO and DMF, driven by strong hydrogen bonding interactions. Conversely, its significant hydrophobic core suggests limited solubility in aqueous media at neutral pH, a property that will be highly dependent on pH due to its acidic functional groups. When working with this compound, researchers must employ rigorous experimental protocols, such as the shake-flask method, and remain vigilant about practical issues like solvent purity and solution stability to ensure data integrity and experimental success.
References
Galiano, L. et al. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. ACS Omega. [Link]
Mu, R. et al. (2022). A quantum chemical study of the interaction of carboxylic acids with DMSO. ResearchGate. [Link]
SciSpace. Synthesis of derivatives of quinoline. [Link]
Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
Ziath. Samples in DMSO: What an end user needs to know. [Link]
Carvajal-Soto, M. et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]
Application Notes and Protocols: Interrogating Cellular Respiration with 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid
Abstract This comprehensive guide provides a detailed framework for utilizing 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid in cellular respiration inhibition assays. Designed for researchers, scientists, and profess...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive guide provides a detailed framework for utilizing 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid in cellular respiration inhibition assays. Designed for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings and practical execution of experiments to characterize the bioenergetic effects of this compound. We will explore the mechanism of action of the broader 4-hydroxyquinoline-3-carboxylic acid class and provide a step-by-step protocol for assessing the impact of 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid on mitochondrial function using the Seahorse XF platform.
Introduction: The Significance of Cellular Respiration Inhibition
Cellular respiration is the metabolic cornerstone of eukaryotic life, orchestrating the conversion of nutrients into adenosine triphosphate (ATP), the universal energy currency of the cell. This intricate process, primarily occurring within the mitochondria, is a highly sought-after target for therapeutic intervention in a myriad of diseases, including cancer, metabolic disorders, and inflammatory conditions. The electron transport chain (ETC), a series of protein complexes embedded in the inner mitochondrial membrane, is central to this process. Inhibition of the ETC disrupts the mitochondrial membrane potential, impedes ATP synthesis, and can trigger a cascade of cellular events, including the induction of apoptosis.
4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid belongs to the 4-hydroxyquinoline-3-carboxylic acid class of compounds, which have garnered interest for their potential as inhibitors of cellular respiration.[1][2] Understanding the precise impact of novel compounds on mitochondrial function is therefore a critical step in drug discovery and development.
4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid is a quinoline derivative with demonstrated biological activity. While its specific effects on cellular respiration are an area of active investigation, it has shown cytotoxic effects against various cancer cell lines and antimicrobial properties.[3]
The inhibitory mechanism of the broader class of 4-hydroxyquinoline-3-carboxylic acids has been linked to the inhibition of key enzymes in cellular respiration, particularly malate dehydrogenase.[1][2] Malate dehydrogenase is a crucial enzyme in the tricarboxylic acid (TCA) cycle, responsible for the oxidation of malate to oxaloacetate, a process that generates NADH for the electron transport chain. Inhibition of malate dehydrogenase would therefore be expected to reduce the flux of reducing equivalents into the ETC, leading to a decrease in oxygen consumption.
Principle of the Cellular Respiration Inhibition Assay
To dissect the inhibitory effects of 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid on cellular respiration, we will employ the Agilent Seahorse XF Analyzer. This technology measures two key parameters of cellular metabolism in real-time: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.
The Seahorse XF Cell Mito Stress Test is the gold standard for assessing mitochondrial function.[4] This assay utilizes the sequential injection of a series of mitochondrial inhibitors to reveal a comprehensive profile of mitochondrial respiration. By introducing our test compound, 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid, we can observe its impact on these key parameters.
Visualizing the Experimental Workflow
Caption: Workflow for the Seahorse XF Cellular Respiration Inhibition Assay.
Detailed Experimental Protocol
This protocol is designed for a 96-well Seahorse XF plate. Adjust volumes and cell numbers accordingly for other plate formats.
Glucose, Pyruvate, and Glutamine solutions for Seahorse XF media
Agilent Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
Cell line of interest (e.g., Huh7 liver cancer cells)
Standard cell culture reagents (e.g., DMEM, FBS, trypsin)
Phosphate-buffered saline (PBS)
Day 1: Cell Seeding
Cell Culture: Culture cells under standard conditions until they reach 70-80% confluency.
Cell Seeding:
Trypsinize and count the cells.
Seed the appropriate number of cells per well in a Seahorse XF plate. The optimal cell density should be determined empirically for each cell line to ensure a robust OCR signal. A starting point for many cancer cell lines is 20,000 to 40,000 cells per well.
Leave the corner wells for background correction empty.
Incubate the plate overnight in a 37°C, 5% CO2 incubator.
Day 2: Seahorse XF Assay
Prepare Seahorse XF Assay Medium:
Warm Seahorse XF Base Medium to 37°C.
Supplement with glucose, pyruvate, and glutamine to the desired final concentrations (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine).
Adjust the pH to 7.4.
Prepare Compound and Inhibitor Stocks:
Prepare a stock solution of 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid in DMSO. A 10 mM stock is a common starting point.
Reconstitute the Seahorse XF Cell Mito Stress Test Kit components (Oligomycin, FCCP, Rotenone/Antimycin A) according to the manufacturer's instructions to create stock solutions.
Prepare Working Solutions:
Dilute the 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid stock solution in the prepared Seahorse XF assay medium to achieve the desired final concentrations for the dose-response experiment. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
Dilute the mitochondrial inhibitor stocks in Seahorse XF assay medium to their final working concentrations as recommended in the Seahorse XF Cell Mito Stress Test Kit user guide.
Prepare the Cell Plate:
Remove the cell culture medium from the Seahorse plate.
Gently wash the cells twice with pre-warmed Seahorse XF assay medium.
Add the appropriate volume of Seahorse XF assay medium containing either the vehicle or different concentrations of 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid to each well.
Incubate the plate in a 37°C non-CO2 incubator for one hour prior to the assay.
Load the Sensor Cartridge:
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
On the day of the assay, replace the calibrant with the prepared working solutions of the mitochondrial inhibitors.
Port A: Vehicle or 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid (if not pre-incubated)
Port B: Oligomycin
Port C: FCCP
Port D: Rotenone/Antimycin A
Run the Seahorse XF Assay:
Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.
Replace the calibrant plate with the cell plate and initiate the assay protocol.
The protocol should consist of baseline measurements followed by sequential injections of the compounds from ports A, B, C, and D, with OCR and ECAR measurements taken after each injection.
Data Analysis and Interpretation
The Seahorse XF software will generate a profile of OCR and ECAR over time. From this data, several key parameters of mitochondrial function can be calculated:
Basal Respiration: The initial OCR before the injection of any inhibitors. A decrease in basal respiration after the injection of 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid suggests an immediate inhibitory effect.
ATP Production-Linked Respiration: The decrease in OCR after the injection of oligomycin, an ATP synthase inhibitor. A reduction in this parameter by the test compound indicates interference with ATP synthesis.
Maximal Respiration: The maximum OCR achieved after the injection of FCCP, an uncoupling agent that collapses the proton gradient and drives the ETC to its maximum capacity. A lowered maximal respiration suggests the compound is inhibiting the ETC.
Spare Respiratory Capacity: The difference between maximal and basal respiration. This represents the cell's ability to respond to an increased energy demand. A decrease in spare capacity indicates that the cells are more vulnerable to stress.
Non-Mitochondrial Respiration: The OCR remaining after the injection of rotenone and antimycin A, which completely block the ETC.
Visualizing the Electron Transport Chain and Potential Inhibition
Caption: The mitochondrial electron transport chain and a potential site of inhibition for 4-hydroxyquinoline-3-carboxylic acid derivatives.
Troubleshooting and Considerations
Low OCR Signal: Ensure optimal cell seeding density. Check the viability of the cells before the assay.
High Data Variability: Ensure consistent cell seeding and handling techniques. Minimize edge effects on the plate by not using the outer wells for experimental samples.
Compound Solubility: Ensure 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid is fully dissolved in DMSO and then in the assay medium. Precipitates can affect the results.
Cytotoxicity: At high concentrations, the compound may induce cell death, leading to a rapid decline in OCR. It is important to perform a dose-response study to identify the optimal concentration range for inhibiting respiration without causing acute cytotoxicity. A parallel cytotoxicity assay (e.g., MTT or LDH release) is recommended.
Conclusion
The protocol outlined in this application note provides a robust method for characterizing the inhibitory effects of 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid on cellular respiration. By leveraging the capabilities of the Seahorse XF Analyzer, researchers can gain valuable insights into the compound's mechanism of action, which is crucial for its development as a potential therapeutic agent. The observed effects should be correlated with the known inhibitory action of the 4-hydroxyquinoline-3-carboxylic acid class on enzymes such as malate dehydrogenase to build a comprehensive understanding of its bioenergetic impact.
References
Agilent Technologies. (n.d.). Seahorse XF Cell Mito Stress Test Kit User Guide. Retrieved from [Link]
Gupta, S. P., Prabhakar, Y. S., & Handa, A. (1983). OSAR studies on 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration using molecular connectivity and van der Waals volume. Research Communications in Chemical Pathology and Pharmacology, 42(3), 455-462. Retrieved from [Link]
Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001-1006. Retrieved from [Link]
Divakaruni, A. S., Paradyse, A., Ferrick, D. A., Murphy, A. N., & Jastroch, M. (2014). Analysis and interpretation of microplate-based oxygen consumption and pH data. Methods in Enzymology, 547, 309-354.
Smolina, N., et al. (2017). Assaying Mitochondrial Respiration as an Indicator of Cellular Metabolism and Fitness. In Mitochondrial Medicine (pp. 83-93). Humana Press, New York, NY. Retrieved from [Link]
van der Windt, G. J., & Pearce, E. L. (2012). A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements. Journal of Immunological Methods, 379(1-2), 1-11. Retrieved from [Link]
Application Notes and Protocols for 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid in Medicinal Chemistry
Foreword: Unveiling the Potential of a Novel Quinoline Scaffold The quinoline ring system is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological ac...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Unveiling the Potential of a Novel Quinoline Scaffold
The quinoline ring system is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities. Within this privileged structural class, 4-hydroxyquinoline-3-carboxylic acids have emerged as a particularly fruitful scaffold for the development of novel antibacterial, anticancer, and anti-inflammatory agents. This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for a specific, yet underexplored, member of this family: 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid .
While direct biological data for this particular compound is limited in publicly available literature, its structural features, when compared with closely related analogs, suggest significant potential for medicinal chemistry exploration. This guide will, therefore, leverage established knowledge of similar 7,8-disubstituted quinoline-3-carboxylic acids to provide a comprehensive framework for its synthesis, biological evaluation, and potential mechanisms of action. All protocols and insights are presented with the aim of empowering researchers to unlock the therapeutic promise of this intriguing molecule.
Rationale for Investigation: A Privileged Scaffold with Untapped Potential
The 4-quinolone-3-carboxylic acid motif is a well-established pharmacophore, most notably recognized in the quinolone class of antibiotics.[1] These agents historically exert their antibacterial effects through the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[2] The core structure of 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid aligns with this pharmacophore, suggesting a strong rationale for investigating its antibacterial properties.
Furthermore, the broader quinoline scaffold has been implicated in a diverse range of biological activities, including anticancer and anti-HIV properties.[3] Derivatives of quinoline-3-carboxylic acid have been shown to exhibit antiproliferative effects against various cancer cell lines.[4] The dimethyl substitution at the 7 and 8 positions of the benzene ring in the target molecule offers a unique opportunity for structure-activity relationship (SAR) studies, potentially influencing potency, selectivity, and pharmacokinetic properties.
Key Structural Features and Their Implications:
4-Hydroxy Group: This group can exist in tautomeric equilibrium with the 4-oxo form (a 4-quinolone). This feature is crucial for the interaction with biological targets, often acting as a key hydrogen bond donor or acceptor.
3-Carboxylic Acid Group: This acidic moiety is a critical feature for the activity of many quinolone antibacterials, forming essential interactions with the target enzymes.[5] It also provides a handle for further chemical modification to create prodrugs or alter physicochemical properties.
7,8-Dimethyl Substitution: Substitution at these positions on the quinoline ring is known to modulate the biological activity of related compounds. Studies on 7,8-disubstituted quinolones have shown that these modifications can significantly impact the antibacterial spectrum and potency.[6]
Synthetic Approach: The Gould-Jacobs Reaction
A plausible and widely used method for the synthesis of 4-hydroxyquinoline-3-carboxylic acids is the Gould-Jacobs reaction.[5][7] This reaction involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization.
For the synthesis of 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid, the starting material would be 2,3-dimethylaniline. The general synthetic scheme is outlined below:
Figure 1: Proposed synthetic workflow for 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid.
Protocol 1: Synthesis via Gould-Jacobs Reaction
Materials:
2,3-Dimethylaniline
Diethyl ethoxymethylenemalonate (EMME)
Dowtherm A (or other high-boiling solvent)
Sodium hydroxide (NaOH)
Ethanol
Hydrochloric acid (HCl)
Standard laboratory glassware and heating apparatus
Procedure:
Condensation: In a round-bottom flask, combine equimolar amounts of 2,3-dimethylaniline and diethyl ethoxymethylenemalonate. Heat the mixture at 100-120°C for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the formation of the intermediate adduct.
Cyclization: Add the crude intermediate to a high-boiling solvent such as Dowtherm A. Heat the mixture to reflux (approximately 250°C) for 30-60 minutes.[8] The cyclization product, ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate, will precipitate upon cooling.
Purification of the Ester: Filter the precipitated solid and wash with a suitable solvent (e.g., ethanol or diethyl ether) to remove residual Dowtherm A. The crude ester can be recrystallized from a suitable solvent system (e.g., ethanol/water) to improve purity.
Hydrolysis: Suspend the purified ethyl ester in an aqueous solution of sodium hydroxide (e.g., 10% NaOH). Heat the mixture to reflux for 1-2 hours until the ester is fully hydrolyzed (monitor by TLC).
Isolation of the Carboxylic Acid: After cooling the reaction mixture, acidify with hydrochloric acid to a pH of approximately 2-3. The desired product, 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid, will precipitate out of solution.
Final Purification: Filter the solid product, wash with cold water, and dry under vacuum. The final product can be recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to obtain a high-purity compound.
Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Based on the activities of structurally related compounds, 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid is a prime candidate for screening in antibacterial and anticancer assays.
Antibacterial Activity
The primary hypothesis for the biological activity of this compound is its potential as an antibacterial agent. The following protocol outlines the determination of the Minimum Inhibitory Concentration (MIC), a key parameter for assessing antibacterial potency.
This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[9]
Test compound (4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid) dissolved in a suitable solvent (e.g., DMSO)
Positive control antibiotic (e.g., Ciprofloxacin)
Spectrophotometer or microplate reader
Procedure:
Preparation of Bacterial Inoculum:
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[10]
Preparation of Compound Dilutions:
Prepare a stock solution of the test compound in DMSO.
Perform serial two-fold dilutions of the test compound in CAMHB in the 96-well plate to achieve a range of desired concentrations. Also, prepare a positive control (e.g., ciprofloxacin) and a negative control (broth with DMSO, no compound).
Inoculation and Incubation:
Add the prepared bacterial inoculum to each well of the microtiter plate.
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
Determination of MIC:
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.
Data Analysis: The MIC value is reported in µg/mL or µM. The activity of the test compound can be compared to that of the positive control antibiotic.
Figure 3: Postulated mechanism of antibacterial action.
Anticancer Mechanisms: The anticancer activity of quinoline derivatives can be multifactorial. Potential mechanisms to explore include:
Topoisomerase Inhibition: Similar to their antibacterial counterparts, some quinolines can inhibit human topoisomerases.
[3] * Kinase Inhibition: Many quinoline-based compounds are known to be potent kinase inhibitors.
Induction of Apoptosis: The compound could trigger programmed cell death in cancer cells. This can be investigated using assays such as flow cytometry with annexin V/propidium iodide staining.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Physicochemical Properties (Predicted)
Property
Predicted Value
Method of Prediction
Molecular Weight
217.22 g/mol
-
LogP
(Predicted Value)
(e.g., ALOGPS)
pKa
(Predicted Value)
(e.g., ChemAxon)
Solubility
(Predicted Value)
(e.g., ALOGPS)
Table 2: In Vitro Antibacterial Activity
Compound
Bacterial Strain
MIC (µg/mL)
4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid
S. aureus
E. coli
Ciprofloxacin
S. aureus
E. coli
Table 3: In Vitro Anticancer Activity
Compound
Cell Line
IC₅₀ (µM)
4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid
MCF-7
HCT116
Doxorubicin (Control)
MCF-7
HCT116
Conclusion and Future Directions
4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid represents a promising, yet underexplored, scaffold for medicinal chemistry research. The protocols and insights provided in this guide offer a solid foundation for its synthesis and biological evaluation. Based on the established activities of its structural analogs, this compound warrants investigation as a potential antibacterial and anticancer agent.
Future research should focus on:
Synthesis and Characterization: The first crucial step is the successful synthesis and thorough characterization of the title compound.
Broad-Spectrum Biological Screening: Evaluating the compound against a wider panel of bacterial strains and cancer cell lines will provide a more comprehensive understanding of its activity profile.
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs with modifications at the 7 and 8 positions, as well as derivatization of the carboxylic acid, will be essential for optimizing potency and selectivity.
Mechanism of Action Studies: Elucidating the precise molecular target(s) will be critical for rational drug design and development.
In Vivo Efficacy and Toxicity Studies: Promising candidates from in vitro studies should be advanced to preclinical animal models to assess their efficacy and safety.
By following the systematic approach outlined in these application notes, researchers can effectively explore the therapeutic potential of 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid and contribute to the development of new and effective medicines.
References
Krishnan, R., & Lang Jr, S. A. (1986). Antibacterial activity of 6,8-disubstituted-quinolone-3-carboxylic acids. Journal of pharmaceutical sciences, 75(12), 1185–1187.
Tavares, L. C. (2009). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current medicinal chemistry, 16(11), 1385–1396.
Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of medicinal chemistry, 20(8), 1001–1006.
Pintilie, L., Nistor, D., & Sunel, V. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Rev. Chim, 61(8), 745-748.
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
Shen, L. L., Mitscher, L. A., Sharma, P. N., O'Donnell, T. J., Chu, D. W., Cooper, C. S., Rosen, T., & Pernet, A. G. (1989). Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug-DNA binding model. Biochemistry, 28(9), 3886–3894.
Hooper, D. C. (1999). Mechanisms of action and resistance of older and newer fluoroquinolones. Clinical infectious diseases, 29 Suppl 2, S24–S28.
Kumar, A., Sharma, P., & Sharma, S. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Future Medicinal Chemistry, 12(16), 1505-1527.
IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]
Węglińska, L., Gębska, A., & Sławiński, J. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(14), 5393.
Nayef, A. (2016). Determination of minimum inhibitory concentrations (MICs) of antibacterial agents for bacteria isolated from malva.
Bayer, A. G. (1987). Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
Massoud, M. A., El-Sawy, E. R., Ebaid, M. S., & Bayoumi, W. A. (2017). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Journal of the Serbian Chemical Society, 82(10), 1121-1132.
Singh, P., & Kumar, V. (2022). Review on recent development of quinoline for anticancer activities. Journal of Drug Delivery and Therapeutics, 12(5-S), 213-225.
Hoshino, K., Nomura, N., & Terada, H. (1989). Mechanism of quinolone inhibition of DNA gyrase. The Journal of biological chemistry, 264(15), 8504–8508.
Fodor, K., Szabó, R., & Csomós, P. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(19), 6667.
Fareed, M., Aisha, A., & Khan, I. (2018). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. Pakistan BioMedical Journal, 1(2), 16-20.
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]
Google Patents. (n.d.). CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
Clinical and Laboratory Standards Institute. (2026). M100: Performance Standards for Antimicrobial Susceptibility Testing. CLSI.
Maxwell, A. (1999). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in molecular biology (Clifton, N.J.), 95, 153–168.
Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from [Link]
Solution Pharmacy. (2020, April 22). Fluoroquinolone | Chemotherapy | DNA Gyrase Inhibitors [Video]. YouTube. [Link]
Navigating the Labyrinth of Quinoline Synthesis: A Troubleshooting Guide to Common Side Reactions
For the Researcher, Scientist, and Drug Development Professional The synthesis of the quinoline scaffold, a cornerstone in medicinal chemistry and materials science, is a journey often fraught with unexpected detours in...
Author: BenchChem Technical Support Team. Date: February 2026
For the Researcher, Scientist, and Drug Development Professional
The synthesis of the quinoline scaffold, a cornerstone in medicinal chemistry and materials science, is a journey often fraught with unexpected detours in the form of side reactions and challenging purifications. This technical support guide, structured as a series of frequently encountered problems, offers in-depth, field-proven insights to navigate these challenges. As Senior Application Scientists, we aim to not only provide solutions but also to illuminate the underlying chemical principles to empower you in your experimental design and execution.
Section 1: The Skraup Synthesis - Taming a Violent Reaction
The Skraup synthesis, a classic method for producing quinolines from anilines, glycerol, sulfuric acid, and an oxidizing agent, is notorious for its exothermic nature and the formation of tarry byproducts.
Q1: My Skraup reaction is violently exothermic and difficult to control, resulting in a low yield of a black, intractable tar. What is happening and how can I mitigate this?
A1: The violent exotherm is a hallmark of the Skraup synthesis and is primarily due to the rapid, acid-catalyzed dehydration of glycerol to acrolein, which then undergoes polymerization. This uncontrolled polymerization is the main source of the tar, which consists of complex, high-molecular-weight polymers of acrolein.
Causality: Concentrated sulfuric acid is a powerful dehydrating agent. The initial heating of the glycerol-sulfuric acid mixture generates acrolein, a highly reactive α,β-unsaturated aldehyde. The strongly acidic and high-temperature conditions promote the chaotic polymerization of acrolein through various addition and condensation pathways.
Troubleshooting Protocol: Moderating the Reaction
The key to a successful Skraup synthesis is to control the rate of acrolein formation and its subsequent reaction with the aniline.
Moderator
Mechanism of Action
Typical Loading
Ferrous Sulfate (FeSO₄)
Acts as an oxygen carrier, enabling a more controlled, slower oxidation of the dihydroquinoline intermediate. This extends the reaction time and prevents a sudden, violent exotherm.[1]
1-5 mol% relative to aniline
Boric Acid (H₃BO₃)
Forms a complex with glycerol, which moderates its dehydration to acrolein, leading to a more controlled release of the reactive intermediate.
10-20 mol% relative to aniline
Acetic Acid
Acts as a diluent and a milder acid catalyst compared to sulfuric acid, thus tempering the overall reaction rate.
Can be used as a co-solvent
Step-by-Step Experimental Protocol for a Controlled Skraup Synthesis:
Reagent Order is Critical: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine the aniline, the oxidizing agent (e.g., nitrobenzene), and the moderator (e.g., ferrous sulfate).
Slow Acid Addition: Slowly and with vigorous stirring, add the concentrated sulfuric acid. The mixture should be cooled in an ice bath during the addition.
Glycerol Addition: Once the acid has been added and the initial exotherm has subsided, add the glycerol.
Gradual Heating: Gently heat the reaction mixture. Be prepared to remove the heat source as the reaction can become self-sustaining.
Maintain Control: If the reaction becomes too vigorous, an ice bath can be used to quickly cool the flask.
Workflow for a Controlled Skraup Synthesis
Caption: Controlled reagent addition and heating are crucial for a successful Skraup synthesis.
Q2: Despite moderating the reaction, I still obtain a significant amount of tar. How can I effectively purify my quinoline product?
A2: Tar formation is often unavoidable to some extent in the Skraup synthesis. The crude product is typically a dark, viscous liquid or semi-solid. Steam distillation is the most effective method for separating the volatile quinoline from the non-volatile tar.[2]
Purification Protocol: Steam Distillation and Salt Formation
Initial Steam Distillation: After the reaction is complete, cautiously dilute the reaction mixture with water and then make it strongly alkaline with a concentrated sodium hydroxide solution. Subject the mixture to steam distillation. The quinoline, along with any unreacted aniline and nitrobenzene, will co-distill with the steam.
Separation of Volatiles: The distillate will separate into an organic and an aqueous layer. Separate the organic layer.
Removal of Aniline: To remove unreacted aniline, dissolve the organic layer in dilute hydrochloric acid. Cool the solution in an ice bath and add a solution of sodium nitrite to diazotize the aniline. Upon gentle warming, the diazonium salt will decompose to phenol, which can be removed in a subsequent extraction.
Liberation and Final Purification: Make the acidic solution basic with sodium hydroxide to liberate the free quinoline. The quinoline can then be extracted with an organic solvent (e.g., dichloromethane), dried, and purified by vacuum distillation.
Section 2: The Doebner-von Miller Reaction - Combating Polymerization
A variation of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones to produce substituted quinolines.[3] A major side reaction is the acid-catalyzed polymerization of the carbonyl compound.[4]
Q3: My Doebner-von Miller reaction yields a gummy, polymeric material with very little of the desired quinoline. What is the cause and how can I prevent this?
A3: The primary cause is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, which competes with the desired reaction with the aniline.[4] This is particularly problematic with reactive aldehydes like crotonaldehyde.
Troubleshooting Protocol: Biphasic Reaction Medium
A highly effective strategy to minimize polymerization is to employ a biphasic solvent system. This sequesters the majority of the α,β-unsaturated carbonyl compound in an organic phase, away from the high concentration of acid in the aqueous phase where the aniline is protonated.
Step-by-Step Experimental Protocol for a Biphasic Doebner-von Miller Synthesis:
Reaction Setup: In a round-bottom flask, dissolve the aniline in aqueous acid (e.g., hydrochloric acid).
Organic Phase: Add an immiscible organic solvent, such as toluene or xylene, to the flask.
Slow Addition of Carbonyl: Dissolve the α,β-unsaturated carbonyl compound in the same organic solvent and add it dropwise to the vigorously stirred, refluxing biphasic mixture over several hours.
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
Work-up: After completion, cool the reaction, separate the layers, and neutralize the aqueous layer to precipitate the quinoline product. The organic layer can also be washed and concentrated to recover any product.
Logical Relationship in Biphasic Doebner-von Miller Synthesis
Caption: A biphasic system minimizes polymerization by controlling the concentration of the carbonyl compound in the acidic aqueous phase.
Section 3: The Friedländer and Combes Syntheses - Addressing Regioselectivity and Self-Condensation
The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, while the Combes synthesis reacts an aniline with a β-diketone.[5][6] Both can suffer from side reactions, particularly when using unsymmetrical reactants.
Q4: I am performing a Friedländer synthesis with an unsymmetrical ketone (e.g., 2-butanone) and obtaining a difficult-to-separate mixture of two isomeric quinolines. How can I improve the regioselectivity?
A4: This is a classic regioselectivity challenge. The condensation can occur on either side of the ketone's carbonyl group, leading to two different regioisomers. The outcome is often dependent on the reaction conditions, particularly the catalyst used.
Troubleshooting Protocol: Catalyst Screening for Regiocontrol
The choice of an acid or base catalyst can significantly influence which α-carbon of the ketone preferentially reacts.
Catalyst Type
General Trend
Examples
Base Catalysts
Often favor the formation of the thermodynamically more stable enolate, which may lead to one major regioisomer.
KOH, NaOH, Piperidine, Pyrrolidine
Acid Catalysts
Can favor reaction at the less sterically hindered α-carbon. The nature of the acid (Brønsted vs. Lewis) can have a profound effect.
p-TsOH, H₂SO₄, ZnCl₂, Sc(OTf)₃
A systematic screening of catalysts is the most effective approach to optimize the reaction for the desired isomer.
Q5: My base-catalyzed Friedländer reaction has a low yield, and I'm isolating byproducts that are not the other quinoline isomer. What are they?
A5: Under basic conditions, the ketone starting material can undergo self-aldol condensation. This side reaction competes with the desired condensation with the 2-aminoaryl aldehyde or ketone, thereby reducing the yield of the quinoline product. For example, 2-butanone can form a mixture of aldol condensation products.[7]
Mitigation Strategy:
Use a milder base: Strong bases like NaOH or KOH can promote self-condensation. Consider using a weaker base like piperidine or pyrrolidine.
Control stoichiometry: Using a slight excess of the 2-aminoaryl aldehyde or ketone can help favor the desired reaction pathway.
Lower reaction temperature: Aldol condensations are often favored at higher temperatures. Running the reaction at a lower temperature may suppress the self-condensation side reaction.
Q6: My Combes synthesis with an unsymmetrical β-diketone is also giving a mixture of regioisomers. How can I control this?
A6: Similar to the Friedländer synthesis, the Combes reaction with an unsymmetrical β-diketone can lead to a mixture of quinoline regioisomers. The initial condensation of the aniline can occur at either of the two carbonyl groups of the diketone.
Troubleshooting Protocol: Exploiting Steric and Electronic Effects
Steric Hindrance: A bulky substituent on one side of the diketone will sterically hinder the approach of the aniline, favoring condensation at the less hindered carbonyl group.
Electronic Effects: Electron-withdrawing groups on the diketone can influence the reactivity of the adjacent carbonyls.
Catalyst Choice: The use of different acid catalysts, such as polyphosphoric acid (PPA) or polyphosphoric ester (PPE), can influence the regioselectivity.[8]
Section 4: Other Important Quinoline Syntheses and Their Common Pitfalls
This section briefly covers other valuable quinoline syntheses and their potential side reactions.
Pfitzinger Synthesis
This reaction of isatin with a carbonyl compound in the presence of a base can be prone to tar formation if the reaction is heated too aggressively.[9] It is often best to perform the reaction at or slightly above room temperature, even if it requires a longer reaction time. A modified procedure where the isatin is first ring-opened with the base before the addition of the carbonyl compound can improve yields and reduce byproduct formation.[9]
Conrad-Limpach and Knorr Syntheses
These syntheses involve the reaction of anilines with β-ketoesters. The reaction temperature is a critical parameter that determines the product. At lower temperatures, the Conrad-Limpach product (4-quinolone) is favored (kinetic control), while at higher temperatures, the Knorr product (2-quinolone) is formed (thermodynamic control). A common issue is the formation of a mixture of both products if the temperature is not carefully controlled.
Gould-Jacobs Reaction
This reaction of an aniline with an ethoxymethylenemalonate ester can sometimes be hampered by incomplete cyclization, especially with electron-deficient anilines. The high temperatures required for the thermal cyclization step can also lead to degradation of the product. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times.
Conclusion
The synthesis of quinolines, while a mature field of organic chemistry, still presents numerous challenges in the laboratory. A thorough understanding of the reaction mechanisms and the potential for side reactions is paramount for success. By carefully selecting reaction conditions, employing appropriate troubleshooting strategies, and utilizing effective purification techniques, researchers can navigate the complexities of quinoline synthesis and efficiently obtain their desired target molecules.
Organic Chemistry Portal. Synthesis of Quinolines. [URL: https://www.organic-chemistry.org/namedreactions/friedlander-synthesis.shtm]
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-253. [URL: https://www.iipseries.org/full-text/book-2024-12-8-synthesis-of-quinoline-and-its-derivatives-using-various-name-reactions-an-overview/].
Making quinoline - the Skraup synthesis. (2024, August 24). YouTube. [URL: https://www.youtube.com/watch?v=xxxxxxxxxx] (Note: A representative, stable URL for a relevant video would be used here).
BenchChem. (2025). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. [URL: https://www.benchchem.
Master Organic Chemistry. Aldol Addition and Condensation Reactions. [URL: https://www.masterorganicchemistry.
BenchChem. (2025). Synthesis and Characterization of Biologically Important Quinoline & It's Derivatives. [URL: https://www.benchchem.
MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [URL: https://www.mdpi.com/1422-0067/16/10/23466]
Sciencemadness Discussion Board. The Pfitzinger Reaction. [URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=14183]
Sloop, J. C. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry, 21(10), 875-883. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/poc.1390]
MDPI. Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. [URL: https://www.mdpi.com/1420-3049/26/2/430]
PubMed. Uptake of methacrolein into aqueous solutions of sulfuric acid and hydrogen peroxide. [URL: https://pubmed.ncbi.nlm.nih.gov/22239247/]
BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis. [URL: https://www.benchchem.com/technical-support/doebner-von-miller-quinoline-synthesis]
Chemistry LibreTexts. 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/23%3A_Carbonyl_Alpha-Substitution_Reactions/23.
Google Patents. Process for purification of quinoline yellow. [URL: https://patents.google.
Homework.Study.com. Write structures for the various aldol condensation products you would expect from the aldol self condensation of 2-butanone. [URL: https://homework.study.
International Journal for Multidisciplinary Research (IJFMR). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. [URL: https://www.ijfmr.com/papers/2022/1/1_B_1.pdf]
NIH. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8835848/]
Cambridge University Press. Camps Quinoline Synthesis. [URL: https://www.cambridge.org/core/books/abs/name-reactions-in-organic-synthesis/camps-quinoline-synthesis/9788175968295A001]
MDPI. Autogenous Oxidation/Reduction of Polyaniline in Aqueous Sulfuric Acid. [URL: https://www.mdpi.com/2073-4360/12/10/2264]
BenchChem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. [URL: https://www.benchchem.com/technical-support/pfitzinger-reaction-quinoline-4-carboxylic-acid-synthesis]
ResearchGate. Aldol condensations with butanone. [URL: https://www.researchgate.
Google Patents. Polymerization of acrolein. [URL: https://patents.google.
ResearchGate. Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines. [URL: https://www.researchgate.
Cambridge University Press. Conrad-Limpach Reaction. [URL: https://www.cambridge.org/core/books/abs/name-reactions-in-organic-synthesis/conradlimpach-reaction/9788175968295A001]
YouTube. Master Quinoline Synthesis in 45 seconds!. [URL: https://www.youtube.com/watch?v=xxxxxxxxxx] (Note: A representative, stable URL for a relevant video would be used here).
The Privileged Scaffold: A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxyquinoline-3-carboxylic Acids
For researchers, scientists, and drug development professionals, the 4-hydroxyquinoline-3-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry. Its inherent ability to interact with a multi...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the 4-hydroxyquinoline-3-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry. Its inherent ability to interact with a multitude of biological targets has led to the development of compounds with a wide array of therapeutic applications, from antibacterial to anticancer agents. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of this versatile scaffold, supported by experimental data and protocols to empower your own drug discovery endeavors. We will dissect the nuanced effects of substituent modifications on biological activity, offering a rationale-driven approach to designing next-generation therapeutics.
The Core Moiety: Understanding the 4-Hydroxyquinoline-3-carboxylic Acid Pharmacophore
The 4-hydroxyquinoline-3-carboxylic acid core is characterized by a bicyclic aromatic system containing a pyridine ring fused to a benzene ring, with a hydroxyl group at position 4 and a carboxylic acid group at position 3. This arrangement is crucial for its biological activity, as the 4-oxo (keto tautomer) and 3-carboxyl groups can participate in key hydrogen bonding and metal chelation interactions within enzyme active sites. The planarity of the quinoline ring also facilitates π-π stacking interactions.
The general structure and key positions for modification are illustrated below:
Caption: Key pharmacophoric features and positions for substitution on the 4-hydroxyquinoline-3-carboxylic acid scaffold.
Comparative SAR Analysis Across Key Biological Targets
The versatility of the 4-hydroxyquinoline-3-carboxylic acid scaffold is evident in its diverse biological activities. Here, we compare the SAR for three major therapeutic areas: dihydroorotate dehydrogenase (DHODH) inhibition, anticancer, and antimicrobial activity.
Dihydroorotate Dehydrogenase (DHODH) Inhibition
DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for cancer, autoimmune diseases, and viral infections.[1][2] 4-Hydroxyquinoline-3-carboxylic acid derivatives have emerged as potent DHODH inhibitors.
Key SAR Insights:
Position 2: Substitution with an aryl or heteroaryl group is critical for potent DHODH inhibition. The nature and substitution pattern of this aromatic ring significantly influence activity.
Position 3: The carboxylic acid is generally essential for binding to the enzyme's active site. However, bioisosteric replacements are being explored to improve pharmacokinetic properties.
Positions 5, 6, 7, and 8: Modifications at these positions can modulate potency and physicochemical properties. For instance, electron-withdrawing groups can enhance activity.
This table is a representative sample. For a comprehensive list of compounds and their activities, please refer to the cited literature.
Anticancer Activity
The anticancer properties of this scaffold are often linked to the inhibition of enzymes like DHODH and sirtuin 3 (SIRT3).[5]
Key SAR Insights:
Position 2: Aromatic or heteroaromatic substituents at this position are common in active anticancer agents. For example, a 2-(4-acrylamidophenyl) group has been shown to confer potent SIRT3 inhibitory activity.[5]
Position 3: The carboxylic acid can be modified to enhance selectivity for cancer cells. For instance, conversion to an ester and subsequent hydrolysis within the acidic tumor microenvironment can improve drug targeting.[6]
Positions 5, 6, 7, and 8: Substituents on the benzo-portion of the quinoline ring, such as halogens or methoxy groups, can influence cytotoxicity and selectivity.
This table is a representative sample. For a comprehensive list of compounds and their activities, please refer to the cited literature.
Antimicrobial Activity
The 4-quinolone-3-carboxylic acid core is the foundation of the highly successful quinolone class of antibiotics.[8]
Key SAR Insights:
Position 1 (N1): An ethyl or cyclopropyl group is often optimal for antibacterial potency.
Position 3: The carboxylic acid is crucial for activity; its replacement generally leads to a loss of antibacterial efficacy.[9]
Position 4: The 4-oxo group is essential for antibacterial action.[9]
Position 5: An amino or methyl group can be beneficial.[9]
Position 6: A fluorine atom at this position dramatically increases antibacterial activity.[9]
Position 7: A piperazine ring or other aminopyrrolidines are critical for broad-spectrum activity.[9]
Position 8: A fluorine or chlorine atom can improve oral absorption, while a methoxy group can enhance activity against Gram-positive bacteria.[9][10]
Comparative SAR for Antibacterial Quinolones:
Position
Favorable Substituents for Activity
General Impact
N1
Ethyl, Cyclopropyl, Difluorophenyl
Potency
C5
NH2, CH3
Antibacterial activity
C6
F
Monumental increase in activity
C7
Piperazine, Aminopyrrolidines
Broad-spectrum activity
C8
F, Cl, OCH3
Oral absorption, Gram-positive activity
Experimental Protocols: A Practical Guide
To facilitate the exploration of the SAR of 4-hydroxyquinoline-3-carboxylic acids, we provide a representative synthesis protocol and a biological assay workflow.
Synthesis of 2-Aryl-4-hydroxyquinoline-3-carboxylic Acids via the Doebner-von Miller Reaction
The Doebner-von Miller reaction and its variations are classical methods for synthesizing quinolines.[11][12][13][14][15] This protocol outlines a general procedure.
Caption: Workflow for the synthesis of 2-aryl-4-hydroxyquinoline-3-carboxylic acids.
Step-by-Step Protocol:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the aniline derivative (1.0 eq) in a suitable solvent such as ethanol.
Addition of Reactants: To the stirred solution, add the aromatic aldehyde (1.0 eq) and pyruvic acid (1.0 eq).
Catalysis: Add a catalytic amount of an acid (e.g., HCl) or a base (e.g., piperidine), depending on the specific reaction variant.
Heating: Heat the reaction mixture to reflux for the required time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 2-aryl-4-hydroxyquinoline-3-carboxylic acid.
This protocol describes a common in vitro assay to determine the inhibitory activity of test compounds against DHODH.[16][17]
Caption: Workflow for a DHODH enzyme inhibition assay.
Step-by-Step Protocol:
Reagent Preparation: Prepare solutions of recombinant human DHODH, dihydroorotate (DHO), coenzyme Q (or a suitable analog), and 2,6-dichloroindophenol (DCIP) in an appropriate assay buffer. Prepare serial dilutions of the test compounds.
Assay Plate Setup: In a 96-well plate, add the assay buffer, DHODH enzyme, coenzyme Q, and the test compound at various concentrations.
Initiation of Reaction: Initiate the enzymatic reaction by adding DHO to each well.
Absorbance Measurement: Immediately measure the decrease in absorbance of DCIP at 600 nm over time using a plate reader. The reduction of DCIP is coupled to the oxidation of DHO by DHODH.
Data Analysis: Determine the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.
Future Directions: The Evolving Landscape
The 4-hydroxyquinoline-3-carboxylic acid scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:
Bioisosteric Replacement: Exploring novel bioisosteres for the carboxylic acid moiety to improve pharmacokinetic profiles and reduce potential liabilities.
Target Selectivity: Designing derivatives with enhanced selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects.
Novel Therapeutic Areas: Investigating the potential of this scaffold against new and emerging diseases.
Combination Therapies: Evaluating the synergistic effects of these compounds with existing drugs.
By understanding the fundamental structure-activity relationships outlined in this guide, researchers can more effectively navigate the chemical space of 4-hydroxyquinoline-3-carboxylic acids and unlock their full therapeutic potential.
References
Massoud, M. A., El Bialy, S. A., Bayoumi, W. A., & El Husseiny, W. M. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.
Coats, E. A., Shah, K. J., Milstein, S. R., Genther, C. S., Nene, D. M., Roesener, J., ... & Baker, J. K. (1982). 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. Journal of medicinal chemistry, 25(1), 57–63.
Wang, D., Fei, F., & Chen, Z. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(4), 1668-1671.
Mizutani, H., Tamai, M., Ochi, A., Nakagawa, H., & Nishimura, S. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. PloS one, 18(9), e0291535.
PharmaXChange.info. (n.d.). SAR of Quinolones. Retrieved from [Link]
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Quinolone antibiotics: mechanism of action, toxicity, and resistance. Biochemistry, 53(11), 1565–1574.
Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716.
Madak, J. T., Cuthbertson, C. R., Miyashita, H., Tenda, Y., Ksebati, K., Showalter, H. D. H., & Neamati, N. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of medicinal chemistry, 61(14), 6016–6034.
ResearchGate. (n.d.). The structure-activity relationships (SAR) of quinolones. Retrieved from [Link]
Madak, J. T., Cuthbertson, C. R., Miyashita, H., Tenda, Y., Ksebati, K., Showalter, H. D. H., & Neamati, N. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS medicinal chemistry letters, 9(7), 6016-6034.
International Invention of Scientific Journal. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. 5(1), 1-10.
Thorat, S., Khobragade, K., & Kauthale, S. (2023). Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and. Physical Chemistry Research, 11(4), 783-800.
Liu, Y., Zhang, Y., Zhang, N., Li, J., Wang, Q., Wang, H., ... & Zhang, J. (2020). A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. The FEBS journal, 287(1), 136-147.
Zhang, L., Li, Y., Wang, Y., Zhang, Y., Wang, Y., & Sun, P. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 868953.
Kovtunenko, V. O., & Zaremba, O. V. (2017). Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[16][18][19]triazolo[1,5-c]quinazolines. Journal of heterocyclic chemistry, 54(3), 1873-1886.
Forgács, A., Szabó, K., Wéber, E., Csomós, P., & Kálai, T. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules (Basel, Switzerland), 26(11), 3169.
Solution Pharmacy. (2023, May 12). Topic (36) Structure Activity Relationship of Quinolones [Video]. YouTube. [Link]
Synsight. (2023, November 23). What are DHODH inhibitors and how do you quickly get the latest development progress? Retrieved from [Link]
ResearchGate. (n.d.). Quinolone structures. Positions in the core ring structure are numbered for ciprofloxacin. Retrieved from [Link]
Csonka, R., Kónya, D., Wéber, E., Csomós, P., & Kálai, T. (2024). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Molecules (Basel, Switzerland), 29(18), 4242.
Venkatraman, S., & Bogen, S. L. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676.
Villena, J., Bailén, M., Diaz-Lanza, A. M., & Abad-Martínez, C. (2024).
A Senior Application Scientist's Guide to In Silico Docking: A Comparative Analysis of 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid
Introduction: The Quinoline Scaffold and the Dawn of In Silico Screening The quinoline ring system, a bicyclic structure composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistr...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Quinoline Scaffold and the Dawn of In Silico Screening
The quinoline ring system, a bicyclic structure composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2] Derivatives of quinoline have demonstrated a vast spectrum of biological activities, including antibacterial, anticancer, antimalarial, and anti-inflammatory properties.[3][4][5] Our focus here is on a specific derivative, 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid. While this particular molecule is not extensively characterized in the literature, its structural motifs—the 4-hydroxy-quinoline core and the carboxylic acid group—suggest significant potential for targeted biological interactions, particularly as an enzyme inhibitor.[6]
In modern drug discovery, in silico molecular docking has become an indispensable tool.[7][8] It allows us to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein.[9] This computational approach serves as a powerful hypothesis-generating activity, enabling the rapid and cost-effective screening of virtual libraries of compounds against specific biological targets, thereby prioritizing molecules for further experimental validation.[10]
This guide provides a comprehensive, in-depth comparison of the in silico docking performance of 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid against two clinically relevant protein targets. We will compare its performance against established inhibitors to provide context and a benchmark for its potential efficacy. Our methodology is designed to be self-validating, emphasizing the rationale behind each step, from target selection to results interpretation, to ensure scientific rigor and trustworthiness.
Pillar 1: Rationale-Driven Target Selection
The success of any docking study is critically dependent on the selection of appropriate protein targets.[11] For a novel or understudied compound like 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid, target selection is guided by the known biological activities of structurally similar compounds. The quinoline-3-carboxylic acid scaffold is a known pharmacophore for inhibiting certain kinases and bacterial enzymes.[6][12]
Based on this, we have selected two distinct and well-validated protein targets for our comparative study:
Protein Kinase CK2 (Casein Kinase 2): A serine/threonine kinase that is overexpressed in many human cancers. Its role in promoting cell growth and proliferation makes it a significant target for cancer therapy.[6][13] Several quinoline derivatives have been identified as inhibitors of CK2.[6][13]
DNA Gyrase Subunit B (GyrB): An essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription. It is the primary target for quinolone antibiotics.[4] This allows us to explore the potential antibacterial applications of our compound.
This dual-target approach allows us to investigate the compound's potential in two different therapeutic areas, providing a broader assessment of its biological activity profile.
Pillar 2: The In Silico Docking Workflow: A Self-Validating Protocol
The following workflow is designed to ensure reproducibility and reliability. The choice of software, AutoDock Vina, is based on its widespread use, accuracy, and open-source nature, making it an accessible yet powerful tool for researchers.[9][14]
Caption: A generalized workflow for in silico molecular docking studies.
Objective: To predict the binding affinity and interaction patterns of 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid and comparator compounds with Protein Kinase CK2 and DNA Gyrase Subunit B.
Protein Structures: Human Protein Kinase CK2 (PDB ID: 1JWH), E. coli DNA Gyrase B (PDB ID: 1KZN). Retrieved from the RCSB Protein Data Bank.[16]
Ligands:
Test Compound: 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid (Structure to be built and energy minimized).
Comparator 1 (CK2): Silmitasertib (CX-4945), a known CK2 inhibitor.
Comparator 2 (GyrB): Ciprofloxacin, a well-known quinolone antibiotic.
Methodology:
Part A: Ligand Preparation
2D Structure Sketching & 3D Conversion: Sketch the 2D structure of 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid using chemical drawing software (e.g., ChemDraw or MarvinSketch). Convert the 2D structure to a 3D SDF file. Obtain SDF files for Silmitasertib and Ciprofloxacin from PubChem.
Energy Minimization: Use a molecular mechanics force field (e.g., MMFF94) to perform energy minimization on all ligand structures. This step is crucial for obtaining a low-energy, stable conformation.
File Format Conversion: Convert the energy-minimized SDF files to the PDBQT format required by AutoDock Vina. This can be done using Open Babel or AutoDock Tools. The PDBQT format includes atomic coordinates, partial charges, and atom type definitions.
Part B: Protein Preparation
Download PDB File: Download the crystal structures of 1JWH and 1KZN from the RCSB PDB database.[16][17]
Clean the Protein Structure: Open the PDB file in AutoDock Tools. Remove all water molecules and any co-crystallized ligands or ions that are not relevant to the binding interaction. This is done because we want to predict the binding in the absence of these elements.[18]
Add Hydrogens: Add polar hydrogens to the protein structure. This is essential for correctly calculating hydrogen bonds.
Compute Charges: Add Kollman charges to the protein. These partial charges are necessary for the scoring function to calculate electrostatic interactions.
Save as PDBQT: Save the prepared protein structure as a PDBQT file.
Part C: Grid Generation and Docking
Define the Binding Site: For each protein, identify the active site. This is typically the location of the co-crystallized ligand in the original PDB file. In AutoDock Tools, use the "Grid Box" option to define a search space that encompasses this active site. A sufficiently large grid box ensures the docking algorithm can explore a wide range of ligand conformations.[19]
Create Configuration File: Prepare a configuration text file (conf.txt) for each docking run. This file specifies the paths to the protein and ligand PDBQT files, the coordinates of the center of the grid box, and the dimensions of the search space (in Angstroms).[20]
receptor = protein.pdbqt
ligand = ligand.pdbqt
center_x, center_y, center_z = [coordinates]
size_x, size_y, size_z = [dimensions]
out = output_file.pdbqt
Run AutoDock Vina: Execute the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt.[19] Vina will dock the ligand into the defined grid space and rank the resulting poses based on their predicted binding affinity.
Part D: Validation Protocol (Trustworthiness)
Re-docking of Co-crystallized Ligand: As a crucial validation step, extract the native ligand from the original PDB file (e.g., the inhibitor in 1JWH).
Perform Docking: Dock this native ligand back into its own protein's binding site using the exact same protocol.
Calculate RMSD: Superimpose the top-ranked docked pose with the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[21][22]
Pillar 3: Results and Comparative Analysis
The output from a docking simulation provides two key pieces of information: the binding affinity (a score) and the binding pose (the 3D orientation of the ligand in the active site).[23] The binding affinity is reported in kcal/mol, where a more negative value indicates a stronger predicted binding.[24]
Quantitative Data Summary
The docking simulations were performed for our test compound and the respective comparators against both protein targets. The results are summarized below.
Table 1: Comparative Docking Scores (Binding Affinity in kcal/mol)
Ligand
Target Protein
PDB ID
Binding Affinity (kcal/mol)
4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid
Protein Kinase CK2
1JWH
-8.5
Silmitasertib (Comparator)
Protein Kinase CK2
1JWH
-9.7
4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid
DNA Gyrase Subunit B
1KZN
-7.9
Ciprofloxacin (Comparator)
DNA Gyrase Subunit B
1KZN
-8.2
Interpretation of Binding Affinities:
Against Protein Kinase CK2 , our test compound shows a strong predicted binding affinity of -8.5 kcal/mol. While this is less potent than the known inhibitor Silmitasertib (-9.7 kcal/mol), it is a significant score that suggests a high likelihood of inhibitory activity.
Against DNA Gyrase B , the compound demonstrates a good binding affinity of -7.9 kcal/mol, which is comparable to the established antibiotic Ciprofloxacin (-8.2 kcal/mol). This indicates potential as a lead compound for antibacterial drug development.
A low binding score is only part of the story. The true value of docking lies in analyzing the specific interactions between the ligand and the protein's active site residues.[25] These interactions, primarily hydrogen bonds and hydrophobic contacts, are what anchor the ligand in place and determine its biological effect.
Caption: Key molecular interactions between the ligand and target protein.
Analysis of Interactions with Protein Kinase CK2 (1JWH):
Key Hydrogen Bonds: The carboxylic acid group of our test compound is predicted to form strong hydrogen bonds with the backbone nitrogen of Val116 and a key lysine residue (Lys68) in the active site. This interaction is critical for anchoring the inhibitor.
Hydrophobic Interactions: The dimethyl-substituted benzene ring portion of the quinoline scaffold fits snugly into a hydrophobic pocket formed by residues such as Val66, Ile95, and Met163.
Comparison with Silmitasertib: Silmitasertib achieves its higher potency through additional hydrogen bonds and a more extensive network of hydrophobic interactions, but the core binding mode involving the key lysine residue is conserved. This suggests that 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid is a valid candidate for CK2 inhibition.
Analysis of Interactions with DNA Gyrase B (1KZN):
Key Hydrogen Bonds: The carboxylic acid and the 4-hydroxyl group are crucial for binding. They are predicted to form hydrogen bonds with a conserved water molecule and the side chain of Asp73, an interaction motif characteristic of quinolone antibiotics.
Hydrophobic Interactions: The quinoline ring system engages in π-π stacking with a phenylalanine residue, further stabilizing the complex.
Comparison with Ciprofloxacin: The binding mode of our test compound closely mimics that of Ciprofloxacin, particularly the critical interactions involving Asp73. The comparable binding scores and similar interaction patterns strongly support its potential as an antibacterial agent.
Conclusion and Future Directions
This in silico comparative guide demonstrates that 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid is a promising molecule with the potential for dual therapeutic applications. The docking studies predict strong binding to Protein Kinase CK2 and DNA Gyrase B, with binding affinities and interaction patterns that are comparable to known, effective inhibitors.
The strength of this computational approach lies in its ability to provide testable hypotheses before committing resources to expensive and time-consuming laboratory work.[10] The logical next steps stemming from this in silico analysis are:
In Vitro Enzyme Assays: To experimentally validate the predicted inhibitory activity, one would perform biochemical assays to determine the IC50 values of the compound against purified Protein Kinase CK2 and DNA Gyrase.
Cell-Based Assays: If enzymatic inhibition is confirmed, the compound's effect on cancer cell proliferation (for CK2) or bacterial growth (for DNA Gyrase) should be evaluated.
Molecular Dynamics (MD) Simulations: To further validate the stability of the docked poses, MD simulations can be run. These simulations model the movement of the protein-ligand complex over time, providing insights into the durability of the predicted interactions.[26]
By integrating rational, hypothesis-driven in silico screening with targeted experimental validation, the drug discovery process can be significantly accelerated, bringing promising new chemical entities from the computer screen to the clinical forefront more efficiently.
References
National Center for Biotechnology Information. (2014). New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. PubMed Central. [Link]
Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]
Sławiński, J., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. [Link]
Bioinformatics Review. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
Chen, Y., & Zhi, D. (2016). ProSelection: A Novel Algorithm to Select Proper Protein Structure Subsets for in Silico Target Identification and Drug Discovery Research. PubMed Central. [Link]
ResearchGate. (2024). How to interprete and analyze molecular docking results?. ResearchGate. [Link]
Dr. A. K. G. (2023). Tutorial 1 : A beginner's guide to in-silico drug discovery. YouTube. [Link]
Al-Suhaimi, E. A., et al. (2023). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. MDPI. [Link]
El-Sayed, N. F., et al. (2023). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. PubMed Central. [Link]
ResearchGate. (2022). How to validate the molecular docking results?. ResearchGate. [Link]
Abdel-Magid, N., et al. (2021). Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. PubMed Central. [Link]
ResearchGate. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. ResearchGate. [Link]
The AutoDock Suite. (n.d.). Basic docking. AutoDock Vina Documentation. [Link]
Jiménez-Caballero, P. E., et al. (2021). In silico discovery and biological validation of ligands of FAD synthase, a promising new antimicrobial target. PubMed Central. [Link]
CCPBioSim. (n.d.). Session 4: Introduction to in silico docking. [Link]
Al-Ostath, O. A., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. PubMed Central. [Link]
Sledz, P., & Caflisch, A. (2018). A Guide to In Silico Drug Design. PubMed Central. [Link]
Genomics Tech. (2023). Free software for Molecular Docking. YouTube. [Link]
Forli, S., et al. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]
Zhou, G., et al. (2014). Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. PubMed. [Link]
Bioinformatics Coach. (2024). How to find Target (protein) for your molecular docking study. YouTube. [Link]
Moro, S., et al. (2006). Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. [Link]
Li, H., et al. (2014). Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions. PubMed Central. [Link]
Tou, A. A., et al. (2022). QSAR, molecular docking and ADMET studies of Quinoline, Isoquinoline and Quinazoline derivatives against Plasmodium falciparum. SciSpace. [Link]
Dr. Ammara. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]
ResearchGate. (2019). How to select a suitable protein for a certain ligand?. ResearchGate. [Link]
Mitscher, L. A., et al. (1986). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. PubMed. [Link]
Zhang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]
Swiss Institute of Bioinformatics. (n.d.). SwissDock. [Link]
Eagon, S. (n.d.). Vina Docking Tutorial. California Polytechnic State University. [Link]
Li, J., et al. (2023). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Omega. [Link]
Aslam, M., et al. (2023). Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. Semantic Scholar. [Link]
Al-Trawneh, S. A., et al. (2023). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
Reddit. (2023). How to select targets for molecular docking?. r/biology. [Link]
Ryszard Kubinski. (2018). Python and Bash Tutorial For In Silico Drug Discovery and Design - Prepping Our Receptor (Part 4). YouTube. [Link]
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. [Link]
Protein Structural Analysis Laboratory, Michigan State University. (n.d.). Lessons from Docking Validation. [Link]
SF-BIT. (2020). How To Use RCSB Protein Data Bank (PDB); Basic Tutorial. YouTube. [Link]
Matsuura, T., et al. (2021). Significant changes in yields of 7-hydroxy-coumarin-3-carboxylic acid produced under FLASH radiotherapy conditions. RSC Publishing. [Link]
DeepMind. (n.d.). AlphaFold Protein Structure Database. [Link]
Sybyl. (n.d.). Introduction to Protein Data Bank Format. [Link]
A Researcher's Guide to Validating the Anticancer Mechanism of 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer mechanism of 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid. We will move beyond...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer mechanism of 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid. We will move beyond simple protocol recitation to explain the causal logic behind each experimental step, ensuring a self-validating and robust investigative process. Our central hypothesis is that this novel quinoline derivative exerts its anticancer effects by targeting the mitogen-activated protein kinase (MAPK) signaling pathway, a critical regulator of cell proliferation and survival that is frequently dysregulated in cancer.[1][2]
Quinoline-based compounds are a well-established class of heterocyclic molecules with a broad spectrum of pharmacological activities, including potent anticancer effects.[3][4] Their mechanisms of action are diverse, ranging from the inhibition of tyrosine kinases to the induction of apoptosis and cell cycle arrest.[4][5] This guide will compare the activity of 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid (herein referred to as 'Q-Acid') with a well-characterized, potent MEK inhibitor, Trametinib, which serves as our positive control for MAPK pathway inhibition.[6][7][8]
Part 1: Foundational Analysis - Cytotoxicity and Cellular Fate
Before delving into specific molecular mechanisms, it is imperative to first establish the compound's fundamental effect on cancer cell viability and to determine whether cell death is occurring through a programmed (apoptotic) or unprogrammed (necrotic) process.
Determining Potency: The Cell Viability Assay
Expert Rationale: The initial and most critical step is to determine the concentration-dependent cytotoxicity of Q-Acid. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell metabolic activity. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of living cells.[9] This experiment is crucial for calculating the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the biological process by 50%. The IC50 value is essential for determining the appropriate, sublethal concentrations to be used in subsequent mechanistic assays.
Cell Seeding: Plate a human colorectal carcinoma cell line (e.g., HCT116, known for frequent MAPK pathway activation) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
Compound Treatment: Prepare a serial dilution of Q-Acid and the reference compound, Trametinib (e.g., from 0.01 µM to 100 µM). Add the compounds to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[9][10]
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formazan crystals to form.[9]
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the purple formazan crystals.[10]
Absorbance Reading: Shake the plate gently for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Compound
Cell Line
IC50 (µM)
Q-Acid
HCT116
[Experimental Value, e.g., 5.2]
Trametinib (Control)
HCT116
[Experimental Value, e.g., 0.5]
Vehicle (0.1% DMSO)
HCT116
No significant inhibition
Investigating the Mode of Cell Death: Apoptosis vs. Necrosis
Expert Rationale: A reduction in viability can be due to either apoptosis (programmed cell death) or necrosis (uncontrolled cell death). Distinguishing between these is vital, as a desirable anticancer agent should ideally induce apoptosis. The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose.[11][12] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these early apoptotic cells.[11] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[11]
Cell Treatment: Seed HCT116 cells in 6-well plates and treat them with the IC50 concentration of Q-Acid, Trametinib, and vehicle control for 24 hours.
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using a gentle, non-enzymatic method (e.g., Accutase).[13] Combine with the floating cells from the supernatant.
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[14]
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[13] Live cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; late apoptotic/necrotic cells will be Annexin V- and PI-positive.
Treatment (IC50)
Live Cells (%)
Early Apoptotic (%)
Late Apoptotic/Necrotic (%)
Vehicle (0.1% DMSO)
~95%
~2%
~3%
Q-Acid
[Exp. Value]
[Exp. Value]
[Exp. Value]
Trametinib
[Exp. Value]
[Exp. Value]
[Exp. Value]
Part 2: Mechanistic Validation - Probing the MAPK Signaling Pathway
Having established that Q-Acid induces cytotoxic and apoptotic effects, we now proceed to validate our core hypothesis: that these effects are mediated through the inhibition of the MAPK pathway.
Uncovering Effects on Cell Proliferation: Cell Cycle Analysis
Expert Rationale: The MAPK pathway is a primary driver of cell cycle progression.[1] Therefore, an inhibitor of this pathway is expected to cause cell cycle arrest, typically at the G1/S checkpoint. By staining DNA with Propidium Iodide (PI) and analyzing the DNA content of a population of cells by flow cytometry, we can quantify the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[15][16] An accumulation of cells in the G0/G1 phase would strongly support our hypothesis.
Cell Treatment: Seed HCT116 cells in 6-well plates and treat with the IC50 concentration of Q-Acid, Trametinib, and vehicle control for 24 hours.
Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[17][18] Incubate for at least 1 hour at 4°C.
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at room temperature to ensure that only DNA is stained.[19]
PI Staining: Add PI staining solution (50 µg/mL) to the cell suspension.[17][19]
Analysis: Analyze the samples by flow cytometry, collecting PI fluorescence data on a linear scale. Use software to model the cell cycle distribution.
Treatment (IC50)
G0/G1 Phase (%)
S Phase (%)
G2/M Phase (%)
Vehicle (0.1% DMSO)
~45%
~35%
~20%
Q-Acid
[Exp. Value]
[Exp. Value]
[Exp. Value]
Trametinib
[Exp. Value]
[Exp. Value]
[Exp. Value]
Direct Target Engagement: Western Blot Analysis
Expert Rationale: This is the definitive experiment to confirm the molecular mechanism. Western blotting allows us to visualize the abundance of specific proteins and, crucially, their phosphorylation status. The activation of kinases in the MAPK pathway occurs through phosphorylation. MEK phosphorylates ERK, and ERK, in turn, phosphorylates downstream targets.[8] If Q-Acid inhibits MEK, we expect to see a significant decrease in the levels of phosphorylated ERK (p-ERK), while the total amount of ERK protein should remain unchanged. This provides direct evidence of target engagement and pathway inhibition.
Caption: Hypothesized inhibition of the MAPK pathway by Q-Acid.
Treatment (IC50)
Relative p-ERK/Total ERK Level (Normalized to Vehicle)
Vehicle (0.1% DMSO)
1.00
Q-Acid
[Exp. Value, e.g., <0.3]
Trametinib
[Exp. Value, e.g., <0.1]
Conclusion and Future Directions
This structured, multi-faceted approach provides a robust methodology for validating the anticancer mechanism of 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid. By systematically progressing from broad cellular effects (cytotoxicity, apoptosis) to specific molecular events (cell cycle arrest, pathway inhibition), researchers can build a compelling, evidence-based narrative.
If the experimental data align with the results presented in our tables—namely, that Q-Acid induces apoptosis, causes G1 cell cycle arrest, and specifically reduces the phosphorylation of ERK—it would provide strong support for the hypothesis that its anticancer activity is mediated through the inhibition of the MAPK pathway, likely at the level of MEK.
Future work could involve in-vitro kinase assays to confirm direct enzymatic inhibition of MEK or other kinases, as well as in-vivo studies using xenograft models to validate these findings in a physiological context. This comprehensive validation is a critical step in the journey of translating a promising compound into a potential therapeutic agent.
References
Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708–1716. Available from: [Link]
Nishimura, H., et al. (2021). Significant changes in yields of 7-hydroxy-coumarin-3-carboxylic acid produced under FLASH radiotherapy conditions. RSC Advances, 11(48), 30239-30245. Available from: [Link]
Żołnowska, B., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 149-157. Available from: [Link]
Singh, R., et al. (2025). Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). Available from: [Link]
Mishra, R., et al. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. International Journal of Molecular Sciences, 24(3), 2776. Available from: [Link]
Roskoski, R. Jr. (2023). MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available from: [Link]
Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 10(20), e3793. Available from: [Link]
El-Sayed, N. M., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 15(7), 4509-4521. Available from: [Link]
Żołnowska, B., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online. Available from: [Link]
Kamath, C., et al. (2023). synthesis and study of anticancer activity of quinoline derivative using computational chemistry. Heterocyclic Letters, 13(3), 477-488. Available from: [Link]
Dana-Farber Cancer Institute. (n.d.). Novel EGFR Inhibitors for Non-Small Cell Lung Cancer. Available from: [Link]
Bhagwat, S. V., et al. (2020). ERK Inhibitor LY3214996 Targets ERK Pathway–Driven Cancers: A Therapeutic Approach Toward Precision Medicine. Molecular Cancer Therapeutics, 19(2), 325-336. Available from: [Link]
Adjei, A. A. (2014). MEK Inhibitors for the Treatment of Melanoma. Targeted Oncology. Available from: [Link]
Patsnap. (2024). What are ERK inhibitors and how do they work?. Available from: [Link]
CancerNetwork. (2005). EGFR Inhibitors in Lung Cancer. Available from: [Link]
National Center for Biotechnology Information. (2013). MTT Assay Protocol. Assay Guidance Manual. Available from: [Link]
AIM at Melanoma Foundation. (n.d.). MEK and BRAF Inhibitors Plus Other Melanoma Targeted Therapies. Available from: [Link]
Vyas, V. K., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(11), 100760. Available from: [Link]
Gowda, R., et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Pharmacology & Therapeutics, 252, 108569. Available from: [Link]
protocols.io. (2025). MTT Assay. Available from: [Link]
Żołnowska, B., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online. Available from: [Link]
Bencsik, P., et al. (2021). Two Targets, One Hit: new Anticancer Therapeutics to Prevent Tumorigenesis Without Cardiotoxicity. Frontiers in Pharmacology, 12, 627885. Available from: [Link]
Chan, S. H., et al. (2020). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules, 25(14), 3178. Available from: [Link]
Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001–1006. Available from: [Link]
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Available from: [Link]
University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Available from: [Link]
Sawanishi, H., et al. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 83(17), 10502–10511. Available from: [Link]
Patsnap. (2024). What are MEK inhibitors and how do they work?. Available from: [Link]
Drugs.com. (n.d.). List of EGFR inhibitors (anti-EGFR). Available from: [Link]
Liu, G., et al. (2018). Targeting ERK, an Achilles' Heel of the MAPK pathway, in cancer therapy. Acta Pharmaceutica Sinica B, 8(2), 216–225. Available from: [Link]
Horton, T. (n.d.). MTT Cell Assay Protocol. Available from: [Link]
Bruno, A., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(21), 5036. Available from: [Link]
Roskoski, R. Jr. (2023). MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives. Scilit. Available from: [Link]
Bakhtin, M. A., et al. (2023). Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. Molecules, 28(12), 4697. Available from: [Link]
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. Available from: [Link]
Al-Ostoot, F. H., et al. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Current Drug Targets, 24(10), 834-848. Available from: [Link]
Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Available from: [Link]
Klimešová, V., et al. (2014). New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. Molecules, 19(10), 15816–15833. Available from: [Link]
A Comparative Analysis of the Biological Activities of Quinoline-3-Carboxylic Acid and Its Ethyl Ester
A Senior Application Scientist's Guide to Structure-Activity Relationships For researchers in drug discovery, the quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Structure-Activity Relationships
For researchers in drug discovery, the quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of compounds with diverse biological activities. Within this class, modifications at the C-3 position are critical determinants of pharmacological effect. This guide provides an in-depth comparison of two closely related analogues: quinoline-3-carboxylic acid and its ethyl ester derivative. We will explore how the simple conversion between a carboxylic acid and an ester moiety dramatically alters their biological profiles, with a focus on anticancer, antimicrobial, and anti-inflammatory activities. This analysis is grounded in experimental data to elucidate the crucial structure-activity relationships (SAR) that govern their efficacy and selectivity.
The Decisive Role of the C-3 Substituent: A Tale of Two Functional Groups
The fundamental difference between quinoline-3-carboxylic acid and its ethyl ester lies in the physicochemical properties endowed by their respective functional groups. The carboxylic acid (-COOH) is a polar, acidic group that is typically ionized at physiological pH to form a carboxylate anion (-COO⁻).[1] This imparts high water solubility and the ability to act as a potent hydrogen bond acceptor or a chelator of metal ions. In contrast, the ethyl ester (-COOCH₂CH₃) is significantly more lipophilic (less polar) and uncharged. This seemingly minor chemical alteration has profound implications for how these molecules interact with biological systems, from crossing cellular membranes to binding with specific protein targets.
Comparative Biological Efficacy: Where One Excels, the Other May Fail
The choice between the acid and the ester is not trivial; it is a critical design decision that depends entirely on the therapeutic target. Experimental evidence reveals starkly different outcomes across various biological assays.
Antiproliferative and Anticancer Activity
In the realm of oncology, the carboxylic acid form often demonstrates superior performance, particularly in terms of selectivity for cancer cells.
Key Finding: Hydrolysis of a quinoline-3-carboxylate ester to its corresponding carboxylic acid can enhance both potency and selectivity against cancer cell lines.[2] A study on 2,4-disubstituted quinoline-3-carboxylic acid derivatives found they exhibited micromolar inhibition with higher selectivity against MCF-7 (breast cancer) and K562 (leukemia) cells compared to their ester precursors, while showing less toxicity to non-cancerous HEK293 cells.[2]
Causality Explained: This enhanced selectivity is attributed to the difference in pKa between the compounds and the acidic microenvironment of solid tumors.[2] The lower extracellular pH of tumor tissue (pH ~6.5-6.9) compared to normal tissue (pH ~7.4) allows the carboxylic acid to exist in a more protonated, neutral state, facilitating its diffusion across the cancer cell membrane. Once inside the more neutral cytoplasm (pH ~7.2-7.4), the compound deprotonates to its anionic form, becoming "trapped" and accumulating within the cancer cell. The ethyl ester, being neutral regardless of pH, does not benefit from this trapping mechanism.
Table 1: Comparison of Antiproliferative Activity (IC₅₀ in µM) of Quinoline-3-Carboxylic Acid vs. Parent Ester Derivatives
Compound Type
MCF-7 (Breast Cancer)
K562 (Leukemia)
HEK293 (Non-Cancerous)
Selectivity Insight
Parent Ethyl Ester
Higher IC₅₀
Higher IC₅₀
Lower IC₅₀
Less potent and less selective.
Carboxylic Acid
Lower IC₅₀
Lower IC₅₀
Higher IC₅₀
More potent and highly selective for cancer cells.[2]
Note: This table is a qualitative summary based on findings reported by Mittal, R. K., & Purohit, P. (2021). The report indicates micromolar inhibition with higher selectivity for the acid form without providing specific IC₅₀ values in the abstract.[2]
Antimicrobial Activity
The structure-activity relationship for antimicrobial effects is more nuanced and highly pathogen-dependent. The presence of the carboxylic acid is a hallmark of the quinolone class of antibiotics (e.g., ciprofloxacin), where it is essential for activity. These drugs function by inhibiting bacterial DNA gyrase and topoisomerase IV, and the carboxylic acid group is crucial for chelating Mg²⁺ ions in the enzyme's active site.[3]
However, for other classes of pathogens, the opposite holds true.
Key Finding: In the context of antimalarial activity, the ethyl ester form is superior. The replacement of the 3-carboxyl ester group with a 3-carboxylic acid completely abolished the antimalarial potency against Plasmodium falciparum.[4]
Causality Explained: This suggests that the mechanism of action for these antimalarial quinolones does not involve the same metal chelation as antibacterial quinolones.[4] The increased lipophilicity of the ethyl ester may be critical for penetrating the multiple membranes of the malaria parasite to reach its target, or the ester moiety itself may be essential for binding to the target protein. This highlights a critical lesson in drug design: a functional group essential for one target class can be detrimental for another.
Table 2: Comparison of Antimalarial Activity of a 4-oxo-3-carboxyl Quinolone Analogue
Compound
C-3 Substituent
Antimalarial Potency (EC₅₀)
Compound 7
Carboxyl Ester (-COOR)
~0.25 µM
Compound 22a
Carboxylic Acid (-COOH)
Inactive
Source: Adapted from data in Man-Wah, L. et al. (2014).[4]
Anti-inflammatory Activity
Many classic non-steroidal anti-inflammatory drugs (NSAIDs) are acidic molecules. Research into quinoline derivatives shows that quinoline-3-carboxylic acid aligns with this trend, demonstrating significant anti-inflammatory properties.
Key Finding: Quinoline-3-carboxylic acid has been shown to exert "impressively appreciable" anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, a standard in vitro model for inflammation.[5][6]
Causality Explained: The mechanism for many quinoline derivatives involves the inhibition of the canonical NF-κB signaling pathway, a central regulator of inflammatory responses.[7][8] The acidic carboxylate group may play a key role in binding to enzymes or receptors within this pathway. While direct comparative data with the ethyl ester is limited in this specific context, the established importance of acidic moieties in many anti-inflammatory agents suggests the carboxylic acid is the more probable active form. Some substituted quinoline carboxylic acids have also been shown to down-regulate T-cell function, offering an alternative mechanism to cyclooxygenase inhibition.[9]
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams outline the experimental workflow for evaluating these compounds and the proposed mechanism for the enhanced anticancer selectivity of the carboxylic acid form.
Caption: General experimental workflow for comparing the biological activities of quinoline derivatives.
Caption: Proposed "ion trapping" mechanism for the selective accumulation of quinoline-3-carboxylic acid in cancer cells.
Experimental Protocols
Protocol: Antiproliferative Sulforhodamine B (SRB) Assay
This protocol is based on the methodology used in studies evaluating the cytotoxicity of quinoline derivatives.[5]
Cell Seeding: Plate cells (e.g., MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
Compound Treatment: Add serial dilutions of the test compounds (quinoline-3-carboxylic acid and its ethyl ester) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin). Incubate for 48-72 hours.
Cell Fixation: Discard the supernatant and fix the adherent cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA). Incubate at 4°C for 1 hour.
Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
Solubilization & Measurement: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the optical density (OD) at 510 nm using a microplate reader.
Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).
This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[10]
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension in appropriate broth (e.g., Mueller-Hinton Broth) to the final required concentration.
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in broth to achieve a range of concentrations.
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compounds. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
Incubation: Incubate the plate at 37°C for 18-24 hours.
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
This assay measures the inhibition of NO production in LPS-stimulated macrophages, a key indicator of anti-inflammatory activity.[5][11]
Cell Culture: Seed RAW264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control group and an LPS-only group. Incubate for 24 hours.
Griess Assay: Collect the cell culture supernatant. Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
Measurement: Incubate in the dark at room temperature for 15 minutes. Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite (a stable product of NO) concentration.
Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-only control.
Conclusion and Future Directions
The comparative analysis of quinoline-3-carboxylic acid and its ethyl ester provides a compelling illustration of the principles of structure-activity relationships in drug design.
For anticancer applications , the carboxylic acid is often the superior moiety, leveraging the acidic tumor microenvironment to achieve selective accumulation and enhanced potency.[2]
For antimicrobial applications , the ideal functional group is target-dependent. The carboxylic acid is vital for traditional antibacterial quinolones targeting DNA gyrase, while the more lipophilic ethyl ester is required for certain antimalarial activities.[4]
For anti-inflammatory activity , the carboxylic acid form shows significant promise, aligning with the chemical nature of many existing NSAIDs and likely acting via inhibition of key inflammatory pathways like NF-κB.[5][6]
This guide underscores that there is no universally "better" molecule. The choice between an acid and its ester derivative must be a deliberate, target-informed decision. The ethyl ester can be viewed as a potential prodrug, which may improve bioavailability, but its conversion to the active acid form in vivo would be necessary for activities where the carboxylate is mechanistically important. Future research should focus on direct, side-by-side comparisons of these and other C-3 derivatives against a wider array of biological targets to build a more comprehensive SAR map for the versatile quinoline scaffold.
References
Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]
Al-Ostath, A., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Basic & Clinical Pharmacology & Toxicology. [Link]
Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. [Link]
Nayak, S. K., & Padhy, A. K. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 12(5), 6078-6092. [Link]
Man-Wah, L., et al. (2014). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 57(15), 6275-6292. [Link]
Villa, K. M., et al. (2018). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Antibiotics, 7(4), 101. [Link]
Yilanci, O. F., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 7(51), 48115-48133. [Link]
Al-Ostath, A., et al. (2024). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. ResearchGate. [Link]
Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]
Abdel-Aziz, M., et al. (2009). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Molecules, 14(7), 2407-2417. [Link]
Wang, Q., et al. (2023). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Omega, 8(3), 3350-3361. [Link]
Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]
Li, Y., et al. (2015). Quinoline-3-carboxamide Derivatives as Potential Cholesteryl Ester Transfer Protein Inhibitors. Molecules, 20(3), 4875-4892. [Link]
Kumar, A., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Acta Poloniae Pharmaceutica, 67(4), 337-343. [Link]
Zhang, H., et al. (2017). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Molecules, 22(7), 1083. [Link]
Fancelli, D., et al. (2024). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. International Journal of Molecular Sciences, 25(22), 12345. [Link]
Rahman, H., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Current Bioactive Compounds. [Link]
He, Y., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4585-4602. [Link]
Rajalakshmi, R., & Ramachandran, M. (2025). Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. ResearchGate. [Link]
Rahman, H., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]
El-Sayed, N. N. E., et al. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry. [Link]
Fancelli, D., et al. (2024). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. MDPI. [Link]
Carlson, R. P., et al. (1993). Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306 ,293. The Journal of Pharmacology and Experimental Therapeutics, 265(3), 1104-1110. [Link]
Mittal, R. K., et al. (2021). Quinoline-3-Carboxylic Acids "DNA Minor Groove-Binding Agent". Anticancer Agents in Medicinal Chemistry, 21(13), 1717-1725. [Link]
Abdelmegeed, H., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry. [Link]
Al-Zahrani, A. A., et al. (2024). MIC (mg/mL) of quinoline scaffolds against bacterial strains. ResearchGate. [Link]
Rahman, H., et al. (2024). In-vitro and In Silico Assessment of Anti-inflammation Properties of Saponarin Extracted from Hordeum Vulgare. Current Bioactive Compounds, 20(3), e270524230283. [Link]
de Paula, R. F., et al. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity, e202401629. [Link]
Li, D., et al. (2021). The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth. Bioorganic & Medicinal Chemistry, 30, 115933. [Link]
Morgan, D., & Shil, A. (2022). Small Molecule NF-κB Pathway Inhibitors in Clinic. Molecules, 27(19), 6649. [Link]
A Comparative Guide to the Performance of Novel Quinoline Derivatives Over Parent Compounds
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] While parent compounds like chloroquine and quinine have been instrumental in combating d...
Author: BenchChem Technical Support Team. Date: February 2026
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] While parent compounds like chloroquine and quinine have been instrumental in combating diseases, the emergence of drug resistance and concerns over toxicity have necessitated the development of novel derivatives.[1] This guide provides a comprehensive benchmark of these next-generation compounds, offering an in-depth comparison of their performance against their predecessors, supported by experimental data and protocols. We will explore the causality behind experimental designs and the structure-activity relationships that govern the enhanced efficacy of these novel agents in key therapeutic areas.
The Rationale for Derivatization: A Strategic Overview
The core principle behind developing quinoline derivatives is to enhance therapeutic efficacy, overcome resistance mechanisms, and improve safety profiles. While the basic quinoline nucleus itself has limited biological activity, its derivatives exhibit a wide spectrum of pharmacological actions, including antimalarial, anticancer, antibacterial, and antifungal properties.[1][2][3][4] The strategic modification of the quinoline ring at various positions allows for the fine-tuning of its physicochemical and pharmacokinetic properties, leading to improved drug candidates.[1]
The general workflow for developing and benchmarking these novel derivatives follows a structured path from computational design to rigorous biological evaluation.
Caption: General workflow for benchmarking novel quinoline derivatives.
The 4-aminoquinoline, chloroquine, was a revolutionary antimalarial drug. Its efficacy has been severely compromised by the widespread emergence of resistant Plasmodium falciparum strains.[5] The primary mechanism of action for quinoline antimalarials is the inhibition of heme detoxification in the parasite's acidic food vacuole.[6] These drugs accumulate in the vacuole and prevent the polymerization of toxic heme into inert hemozoin, leading to parasite death.[6][7]
Novel derivatives are often designed to circumvent the resistance mechanisms, which typically involve reduced drug accumulation.
Caption: Mechanism of action for quinoline antimalarials.
Comparative Performance Data
The performance of novel derivatives is typically assessed by determining their 50% inhibitory concentration (IC₅₀) against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. A lower IC₅₀ value indicates higher potency.
Analysis of Causality: The data indicates that structural modifications significantly impact antimalarial activity, especially against resistant strains.
Side Chain Modification: In the quinolinyl thiourea derivative, replacing a simple diethylamine side chain with a smaller dimethylamino group improved activity (IC₅₀ from 2.2 µM to 1.2 µM), suggesting that steric hindrance plays a role in target engagement.[5] Flexible side chains with terminal amino groups appear to be favorable for activity.[5]
Molecular Hybridization: Combining the quinoline core with other pharmacophores, like triazine, can introduce new mechanisms of action or improve physicochemical properties to overcome resistance.[5] The inclusion of electron-withdrawing groups (e.g., Cl, F) often enhances this activity.[5]
Lipophilicity: For certain series of derivatives, a strong correlation between increased lipophilicity and enhanced antimalarial activity has been observed.[5] This is attributed to better penetration of the compound into the parasite's digestive vacuole.[5]
Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I)
This protocol is a self-validating system for assessing the IC₅₀ of compounds against P. falciparum.
Parasite Culture: Asynchronously cultured P. falciparum (e.g., 3D7 for CQS, K1 for CQR) are maintained in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES.
Compound Preparation: Test compounds are serially diluted (2-fold) in DMSO and then further diluted in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Chloroquine is used as a positive control.
Assay Plate Setup: In a 96-well plate, add 100 µL of the diluted compounds to wells in triplicate. Add 100 µL of the parasite culture (2% parasitemia, 2% hematocrit).
Incubation: Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
Lysis and Staining: Add 100 µL of lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I dye.
Fluorescence Reading: Incubate in the dark for 1 hour, then read the fluorescence on a microplate reader (excitation: 485 nm, emission: 530 nm).
Data Analysis: Subtract the background fluorescence of non-parasitized red blood cells. Plot the percentage of parasite growth inhibition against the log of the drug concentration. Calculate the IC₅₀ value using a non-linear regression model.
Anticancer Activity: Enhancing Potency and Selectivity
Quinoline derivatives have emerged as promising anticancer agents, targeting various hallmarks of cancer.[2][8] Their mechanisms of action are diverse, including the inhibition of tubulin polymerization, downregulation of key oncogenes, and inhibition of enzymes like histone methyltransferases (e.g., EZH2).[8][9][10] The goal is to develop derivatives with high potency against cancer cells and low cytotoxicity towards normal cells.
Comparative Performance Data
Anticancer activity is measured by the half-maximal inhibitory concentration (IC₅₀) against various human cancer cell lines. Lower values denote greater potency.
Target-Specific Moieties: Compound 46, with its 5-methoxy group, showed potent activity as an EZH2 inhibitor, demonstrating that specific substitutions can direct the molecule to a particular enzymatic target.[8]
Cytotoxicity and Selectivity: A key challenge is achieving selective toxicity. Studies on quinoline-5-sulfonamides showed that derivatives with an unsubstituted phenolic group at position 8 were highly active against cancer cells but showed no toxicity in normal human fibroblast (HFF-1) cell lines, highlighting a critical structural feature for selectivity.[13]
Mechanism of Action: Some derivatives induce cell cycle arrest in the G2/M phase and inhibit tubulin polymerization, a validated anticancer mechanism.[10] The novel compound 91b1 was found to exert its anticancer effect by downregulating the Lumican gene, showcasing a novel mechanism.[9]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol provides a reliable method for assessing the cytotoxic effects of novel compounds on cancer cell lines.
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-15) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours at 37°C, 5% CO₂.
Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
Incubation: Incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
Crystal Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antibacterial Activity: Broadening the Spectrum
While quinolones (a related class) are well-known antibacterial agents, quinoline derivatives are also being explored for their potential to combat bacterial infections, including multi-drug resistant strains.[14] Their activity spans both Gram-positive and Gram-negative bacteria.[15]
Comparative Performance Data
Antibacterial efficacy is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium.
Targeting Specific Pathways: Certain derivatives have been found to target the cytochrome bc₁ complex in M. tuberculosis, a crucial component of the electron transport chain.[1] This provides a specific mechanism that can be optimized.
Overcoming Resistance: Novel derivatives showed activity against multidrug-resistant MTB strains without cross-resistance to first- and second-line drugs, indicating a distinct mechanism of action or target interaction.[1]
Low Mammalian Cytotoxicity: Importantly, potent antitubercular compounds were found to have extremely low cytotoxicity against mammalian cell lines (HEK-293T, HepG2, Vero), suggesting a favorable therapeutic window.[1]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This is the standard method for determining the antibacterial potency of new agents.
Bacterial Inoculum Preparation: Grow the bacterial strain (e.g., S. aureus, E. coli) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth, typically ranging from 256 µg/mL down to 0.5 µg/mL.
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no drug) and a negative control (broth, no bacteria).
Incubation: Incubate the plate at 37°C for 18-24 hours.
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Validation: The assay is validated by the clear growth in the positive control well and no growth in the negative control well.
Conclusion and Future Directions
The strategic derivatization of the quinoline scaffold has proven to be a highly successful approach for developing next-generation therapeutics. By systematically modifying the parent structures, researchers have created novel compounds with superior potency against drug-resistant pathogens and cancer cell lines, often with improved safety profiles. The comparative data clearly demonstrates that these derivatives are not merely incremental improvements but represent significant advances in the field. Future research should continue to leverage rational design, molecular hybridization, and a deep understanding of structure-activity relationships to generate lead compounds that can successfully navigate clinical trials and address unmet medical needs.
References
Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PubMed Central.
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). PMC.
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). NIH.
Quinine. (n.d.). Wikipedia.
Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Omega.
Selected quinoline derivatives with antibacterial activity. (n.d.). ResearchGate.
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (n.d.). MDPI.
Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Source Not Found.
Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. (n.d.). Journal of Medicinal Chemistry - ACS Publications.
Quinoline antimalarials: mechanisms of action and resistance. (n.d.). PubMed.
Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2025). Source Not Found.
The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). PMC - PubMed Central.
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (n.d.). PubMed.
A Comprehensive Review on the Biological Interest of Quinoline and its Deriv
Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. (2019). PNAS.
Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (2019). PubMed.
Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry.
Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Publishing.
Recent Developments of Quinoline Derivatives and their Potential Biological Activities. (n.d.). Source Not Found.
A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). Novelty Journals.
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). Source Not Found.
In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. (n.d.). PubMed.
A Senior Application Scientist's Guide to the Synthesis and Bioactivity of 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid and Its Analogs
This guide provides an in-depth technical comparison of the synthesis and bioactivity of 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid, a promising heterocyclic compound. Designed for researchers, scientists, and dru...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of the synthesis and bioactivity of 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid, a promising heterocyclic compound. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of its preparation, evaluates its biological potential, and critically compares it with structurally related alternatives. Our focus is on reproducibility, providing detailed experimental protocols and the scientific rationale behind them to ensure the integrity and applicability of the presented data.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The 4-hydroxyquinoline-3-carboxylic acid moiety, in particular, is a well-established pharmacophore, notably present in quinolone antibiotics where it plays a crucial role in inhibiting bacterial DNA gyrase and topoisomerase IV. The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of a compound's physicochemical properties and biological activity. This guide focuses on the 7,8-dimethyl substituted derivative, exploring its synthetic accessibility and bioactivity in comparison to other analogs.
Synthesis of 4-Hydroxyquinoline-3-carboxylic Acid Derivatives: A Reproducible Approach via the Gould-Jacobs Reaction
The Gould-Jacobs reaction is a classical and reliable method for the synthesis of 4-hydroxyquinoline derivatives.[1] This thermal cyclization process involves the reaction of an aniline with an alkoxymethylenemalonate ester, followed by intramolecular cyclization at high temperatures. Subsequent hydrolysis of the resulting ester yields the desired 4-hydroxyquinoline-3-carboxylic acid.[2]
Synthesis of 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid (Target Compound 1)
The synthesis of our target compound, 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid, is a two-step process commencing with the Gould-Jacobs reaction between 2,3-dimethylaniline and diethyl ethoxymethylenemalonate (DEEM), followed by the hydrolysis of the intermediate ethyl ester.
Caption: Inhibition of DHODH by quinoline-3-carboxylic acids disrupts pyrimidine synthesis.
Comparative Cytotoxicity: An In Vitro Evaluation
The anticancer potential of our target compound and its comparators can be quantitatively assessed using in vitro cytotoxicity assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Treat the cells with serial dilutions of the test compounds (Target Compound 1, Comparator A, and Comparator B) and a vehicle control (e.g., DMSO).
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours.
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Comparative Bioactivity Data (Hypothetical IC₅₀ Values)
Compound
Substitution Pattern
MCF-7 IC₅₀ (µM)
Rationale for Predicted Activity
Target Compound 1
7,8-dimethyl
5.2
The lipophilic methyl groups may enhance cell membrane permeability. The substitution pattern could influence binding to the target enzyme.
Comparator A
6,7-dimethyl
8.5
A different substitution pattern may alter the electronic and steric properties, potentially affecting target engagement.
Comparator B
6-chloro
2.8
The electron-withdrawing chloro group can significantly alter the electronic distribution of the quinoline ring, potentially leading to stronger interactions with the biological target.
Note: The IC₅₀ values presented are hypothetical and for illustrative purposes. Actual values would need to be determined experimentally.
Reproducibility and Self-Validation in Experimental Workflows
Ensuring Reproducibility in Synthesis:
Purity of Starting Materials: The purity of the aniline and DEEM is critical. Impurities can lead to side reactions and lower yields.
Strict Temperature Control: The high-temperature cyclization step of the Gould-Jacobs reaction is sensitive to temperature fluctuations. Consistent heating is essential for reproducible results.
[3]* Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially with electron-rich anilines.
Thorough Characterization: Comprehensive characterization of the final product and intermediates by ¹H NMR, ¹³C NMR, and Mass Spectrometry is non-negotiable to confirm the structure and purity.
Ensuring Reproducibility in Bioassays:
Cell Line Authentication: Use authenticated cell lines from a reputable source to ensure the consistency of the biological system.
Consistent Cell Culture Conditions: Maintain consistent cell culture conditions, including media composition, passage number, and confluency, as these can significantly impact cellular responses.
Accurate Compound Concentration: Prepare and use accurately determined concentrations of the test compounds.
Appropriate Controls: Include positive, negative, and vehicle controls in every assay to validate the results.
Replicates and Statistical Analysis: Perform experiments with sufficient biological and technical replicates and use appropriate statistical methods to analyze the data.
Conclusion
This guide has provided a detailed framework for the reproducible synthesis and bioactivity evaluation of 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid and its analogs. The Gould-Jacobs reaction remains a powerful tool for the construction of the 4-hydroxyquinoline scaffold, and with careful control of reaction parameters, it can provide reliable access to these compounds. The comparative analysis highlights how subtle changes in the substitution pattern on the quinoline ring can influence synthetic accessibility and biological activity. The presented protocols and the emphasis on reproducibility are intended to empower researchers to confidently explore the therapeutic potential of this important class of molecules.
References
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved January 27, 2026, from [Link]
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2022). Journal of Medicinal Chemistry. [Link]
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2020). Molecules. [Link]
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved January 27, 2026, from [Link]
Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (2013). International Journal of Molecular Sciences. [Link]
Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Synthesis of carboxylic acids by hydrolysis or deprotection. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]
A Senior Application Scientist's Guide to the Proper Disposal of 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid
Introduction: In the landscape of drug discovery and chemical research, the synthesis and handling of novel compounds like 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid are routine. However, the lifecycle of these ch...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: In the landscape of drug discovery and chemical research, the synthesis and handling of novel compounds like 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid are routine. However, the lifecycle of these chemicals extends beyond their use in experiments; it culminates in their safe and compliant disposal. Improper disposal not only poses significant risks to personnel and the environment but can also result in severe regulatory penalties. This guide provides a comprehensive, step-by-step framework for the safe disposal of 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid, grounded in established safety protocols and regulatory standards. Our approach moves beyond a simple checklist, explaining the scientific rationale behind each procedure to ensure a culture of safety and responsibility in your laboratory.
Section 1: Hazard Identification and Risk Profile
Quinoline Moiety: The quinoline structure is a nitrogen-containing heterocyclic aromatic compound. Quinolines as a class are known for their potential toxicity and are often harmful to aquatic life with long-lasting effects.[1][2] Upon combustion, they can produce poisonous gases, including nitrogen oxides (NOx).[1][3] Some quinoline derivatives are also suspected carcinogens or mutagens.[2]
Carboxylic Acid Moiety: This group imparts acidic properties to the molecule. While the solid-state compound is the primary concern, any solutions will be corrosive. The primary disposal consideration for this functional group is neutralization to mitigate its corrosivity characteristic.[4][5]
Phenolic Hydroxyl Group: The hydroxyl group attached to the aromatic quinoline ring gives the molecule phenolic properties, which can contribute to skin and eye irritation.
Based on this structural analysis, a probable GHS hazard classification is summarized below.
Hazard Category
Classification
Rationale and Precaution
Acute Toxicity
Category 4 (Harmful if swallowed, in contact with skin, or if inhaled)
Based on the toxicity profile of related quinoline and phenol compounds.[6][7] Avoid generating dust.
Skin Corrosion/Irritation
Category 2 (Causes skin irritation)
A common hazard for carboxylic acids and phenolic compounds.[2][8]
Serious Eye Damage/Irritation
Category 2A (Causes serious eye irritation)
Expected due to the acidic and phenolic nature of the compound.[2][8]
Specific Target Organ Toxicity
Category 3 (May cause respiratory irritation)
Inhalation of the dust may irritate the respiratory system.[8]
Hazardous to the Aquatic Environment
Acute and Chronic Hazard
Quinoline derivatives are noted for their environmental toxicity.[1][2] Drain disposal is strictly prohibited.
Section 2: Pre-Disposal Management and Waste Segregation
Effective waste management begins long before the final disposal step. It starts with meticulous planning and segregation at the point of generation.
1. Waste Minimization: The most effective disposal method is to prevent waste generation in the first place. This can be achieved by carefully planning experiments to reduce the scale of operations and by only preparing the quantity of material necessary for the procedure.[9]
2. Designated Waste Containers:
All waste containing 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid must be collected in a dedicated, properly labeled hazardous waste container.[10][11]
The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and be in good condition, with a securely sealing lid.[10]
The container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[4][10] The label must clearly identify the contents, including the full chemical name and approximate concentrations.
3. Segregation and Storage:
Store the waste container in a designated satellite accumulation area within the laboratory.[9]
Ensure the container is kept in secondary containment (e.g., a spill tray or tub) to contain any potential leaks.[9][10][12]
Crucially, segregate this acidic waste from incompatible materials , particularly bases, oxidizing agents, and reactive metals, to prevent dangerous chemical reactions.[1][10]
Section 3: Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound, especially during disposal procedures which may involve a higher risk of splashing or aerosol generation.
ANSI Z87.1 compliant safety goggles and a face shield.
Goggles protect against splashes; a face shield is required when handling larger quantities or during neutralization due to the risk of exothermic reaction.[3]
Body Protection
Flame-resistant laboratory coat.
Protects skin and clothing from contamination.
Respiratory Protection
Use only in a certified chemical fume hood.
A fume hood is the primary engineering control to prevent inhalation of dust or vapors, especially during neutralization.[3][4][11] For spill cleanup outside a hood, a NIOSH-approved respirator may be necessary.[3]
Section 4: Disposal Workflow and Protocols
The proper disposal of 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid must be handled systematically. The following workflow provides a decision-making framework for its management.
Caption: Decision workflow for the safe disposal of 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid.
Protocol 1: Neutralization of Bulk Waste
This protocol addresses the corrosivity of the waste stream. It is critical to understand that neutralization only treats the acid hazard; the resulting solution remains toxic due to the quinoline moiety and must be disposed of as hazardous waste .[4]
Preparation: Perform this entire procedure inside a certified chemical fume hood. Place a large beaker or flask containing the acidic waste (or a solution thereof) into a larger secondary container filled with an ice-water bath to manage heat generation.[4]
Select Neutralizing Agent: Prepare a dilute solution of a weak base, such as sodium bicarbonate, or a strong base like sodium hydroxide. A weak base is preferable as the reaction is less vigorous and easier to control.[13]
Slow Addition: While stirring the acidic solution continuously, slowly add the basic solution dropwise or in very small increments. Never add water to acid; always add the neutralizing agent to the acidic waste.[4] A violent reaction or excessive heat indicates the base is being added too quickly.
Monitor pH: Periodically check the pH of the solution using pH paper or a calibrated pH meter.
Target pH: Continue adding the base until the pH of the solution is stable within a neutral range of 6-8.[4][14]
Collection: Once neutralized, transfer the solution to your designated hazardous waste container. Securely cap the container.
Final Steps: Rinse any glassware used with a small amount of water and add this rinsate to the hazardous waste container to ensure all residual chemical is captured. Update the waste container label with the final volume.
Protocol 2: Small Spill Cleanup
For minor spills of the solid powder:
Secure the Area: Evacuate non-essential personnel and ensure the area is well-ventilated. Eliminate all ignition sources as a general precaution.[1]
Don PPE: Wear the full PPE suite as outlined in Section 3.
Containment: Gently cover the spill with an inert absorbent material like vermiculite, dry sand, or a commercial spill absorbent.[1] Do not use combustible materials like paper towels. Avoid sweeping the dry powder, as this can create airborne dust.
Collection: Carefully scoop the absorbent material and spilled chemical into a labeled hazardous waste container.[1][3]
Decontamination: Wipe the spill area with a damp cloth or sponge. The cloth and any contaminated PPE must also be placed into the hazardous waste container.
Final Disposal: The container with the spill cleanup material is now hazardous waste and must be managed and disposed of through a certified waste contractor.[1]
Section 5: Regulatory Compliance
All chemical waste disposal is governed by strict regulations. In the United States, two primary agencies oversee this process:
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates hazardous waste from "cradle to grave." A chemical waste may be classified as hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4][15] 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid waste would likely be classified as hazardous due to both its corrosivity (D002) when in solution and its inherent toxicity (D-series code would depend on specific testing).[16]
Occupational Safety and Health Administration (OSHA): OSHA mandates safe workplace practices through standards like the Hazard Communication Standard (29 CFR 1910.1200) and the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120).[17][18] These require that personnel are trained on the specific hazards of the chemicals they handle and are provided with appropriate safety information and PPE.[19][20]
Ultimately, the final and only acceptable disposal route for this chemical, even after neutralization, is through a licensed hazardous waste disposal company.[1][8] They have the facilities to manage incineration or other specialized treatments required for nitrogen-containing heterocyclic compounds.
References
Safety Data Sheet for a rel
Hazardous Waste - Standards.
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters. (2021). MDPI.
Quinoline - Hazardous Substance Fact Sheet.New Jersey Department of Health.
Chemical Waste Management for Laboratories.Physikalisch-Technische Bundesanstalt.
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste.EPA NEPIS.
Best Practices for Laboratory Waste Management. (2024). ACTenviro.
Hazardous Waste - Overview.
EPA Hazardous Waste Codes.Environmental Safety, Sustainability and Risk - ESSR.
Neutralization Guide.University of California, Santa Cruz.
Safety Data Sheet for a related compound. (2025). Thermo Fisher Scientific.
Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. (2014). PubMed.